1-Bromo-4-ethylcyclohexane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-bromo-4-ethylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-2-7-3-5-8(9)6-4-7/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYQXILOJXHWPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181804-88-6 | |
| Record name | 1-bromo-4-ethylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of cis/trans 1-Bromo-4-ethylcyclohexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cis- and trans-1-bromo-4-ethylcyclohexane. This document details the primary synthetic methodologies, experimental protocols, and analytical techniques for the characterization and separation of the diastereomers. The stereochemistry of substituted cyclohexanes is of critical importance in medicinal chemistry and materials science, influencing the biological activity and physical properties of derivative compounds.
Synthetic Pathways
The synthesis of 1-bromo-4-ethylcyclohexane is most commonly achieved through the nucleophilic substitution of the hydroxyl group in 4-ethylcyclohexanol (B27859). The two principal reagents for this transformation are hydrobromic acid (HBr) and phosphorus tribromide (PBr₃). The choice of reagent can influence the stereochemical outcome of the reaction.
Bromination using Hydrobromic Acid
The reaction of 4-ethylcyclohexanol with hydrobromic acid typically proceeds through an Sₙ1-like mechanism. This involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to generate a carbocation intermediate. The bromide ion then attacks the carbocation. Due to the planar nature of the carbocation, the bromide ion can attack from either face, leading to a mixture of cis and trans isomers.
Bromination using Phosphorus Tribromide
The reaction of 4-ethylcyclohexanol with phosphorus tribromide (PBr₃) generally follows an Sₙ2 mechanism.[1][2] This pathway involves the activation of the alcohol by PBr₃, followed by a backside attack of the bromide ion on the carbon atom bearing the leaving group. This mechanism typically results in an inversion of stereochemistry at the reaction center.[2][3] Therefore, starting with a specific isomer of 4-ethylcyclohexanol can, in principle, lead to a stereoselective synthesis of the corresponding this compound isomer.
Experimental Protocols
The following are generalized experimental protocols adapted from established procedures for the bromination of secondary cyclohexanols.[4][5][6]
Synthesis of this compound using HBr
Materials:
-
4-ethylcyclohexanol (cis/trans mixture)
-
Concentrated Hydrobromic Acid (48%)
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethylcyclohexanol and concentrated hydrobromic acid.
-
Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Synthesis of this compound using PBr₃
Materials:
-
4-ethylcyclohexanol (cis/trans mixture)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve 4-ethylcyclohexanol in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Add PBr₃ dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0 °C.[4]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.[6]
-
Carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Separation and Characterization
The cis and trans isomers of this compound have different physical properties and can be separated by chromatographic techniques, with gas chromatography (GC) being a particularly effective method for both separation and quantification.[6]
Spectroscopic Data
Due to the limited availability of experimental spectra for this compound, the following tables summarize expected spectroscopic data based on analogous compounds such as 1-bromo-4-methylcyclohexane (B1584704) and 1-bromo-4-(propan-2-yl)cyclohexane.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| CH-Br | 3.8 - 4.5 | Multiplet |
| Cyclohexane CH₂ | 1.2 - 2.2 | Multiplets |
| -CH₂-CH₃ | 1.2 - 1.6 | Quartet |
| -CH₂-CH₃ | 0.8 - 1.0 | Triplet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-Br | 50 - 70 |
| C-ethyl | ~40 |
| Cyclohexane CH₂ | 25 - 40 |
| -CH₂-CH₃ | ~29 |
| -CH₂-CH₃ | ~11 |
Table 3: Predicted IR Absorption Data for this compound
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C-H Bend | 1375 - 1465 | Medium |
| C-Br Stretch | 500 - 600 | Medium-Strong |
Visualizing the Synthetic Workflow
The following diagrams, generated using the DOT language, illustrate the logical workflow of the synthesis and characterization process.
Caption: General workflow for the synthesis and purification of this compound isomers.
Caption: Stereochemical pathways for the bromination of 4-ethylcyclohexanol.
References
Introduction to Stereoisomerism in 1-Bromo-4-ethylcyclohexane
An In-depth Technical Guide on the Stereochemistry of 1-Bromo-4-ethylcyclohexane Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stereochemistry of this compound, a disubstituted cyclohexane (B81311) that serves as an excellent model for understanding conformational principles in cyclic systems. This document outlines the conformational analysis of its cis and trans diastereomers, presents quantitative data derived from established principles, details experimental protocols for its synthesis and characterization, and provides visual representations of key stereochemical concepts.
This compound exists as two diastereomers: cis and trans. The spatial arrangement of the bromo and ethyl groups relative to the cyclohexane ring dictates the isomer. Within each diastereomer, the cyclohexane ring exists predominantly in a chair conformation, which can undergo a ring-flip to an alternative chair conformation. The stability of these conformers is governed by the steric strain imposed by the substituents in axial versus equatorial positions. This steric preference is quantified by "A-values," which represent the Gibbs free energy difference between placing a substituent in an axial versus an equatorial position. A larger A-value signifies a greater preference for the equatorial position to minimize destabilizing 1,3-diaxial interactions.
Conformational Analysis
The conformational equilibrium of the cis and trans isomers is determined by the A-values of the bromo and ethyl substituents.
trans-1-Bromo-4-ethylcyclohexane
In the trans isomer, the substituents are on opposite faces of the cyclohexane ring. This allows for two chair conformations: one with both substituents in equatorial positions (diequatorial) and another, after a ring-flip, with both in axial positions (diaxial).
The diequatorial conformation is significantly more stable as it minimizes steric strain.[1] The diaxial conformer is highly disfavored due to the substantial steric hindrance from both axial substituents.[2] The energy difference between these two conformers is the sum of the A-values for the ethyl and bromo groups.
cis-1-Bromo-4-ethylcyclohexane
In the cis isomer, both substituents are on the same face of the ring. Consequently, in any chair conformation, one substituent must be axial and the other equatorial. A ring-flip interconverts these two possibilities.
The more stable conformer will have the bulkier group (the one with the higher A-value) in the more spacious equatorial position. The ethyl group is sterically more demanding than the bromine atom. Therefore, the equilibrium will strongly favor the conformation where the ethyl group is equatorial and the bromine is axial.[3][4] The energy difference between these conformers is the difference between their A-values.
Quantitative Conformational Data
The following tables summarize the quantitative data for the conformational analysis of this compound isomers, based on established A-values.[5]
Table 1: Substituent A-Values
| Substituent | A-Value (kcal/mol) |
| Ethyl (-CH₂CH₃) | ~1.79 |
| Bromo (-Br) | ~0.43 |
Table 2: Conformational Energy Analysis of trans-1-Bromo-4-ethylcyclohexane
| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Population at 298 K (%) |
| More Stable | Br (eq), Ethyl (eq) | 0 | >99.9 |
| Less Stable | Br (ax), Ethyl (ax) | ~2.22 | <0.1 |
Note: The relative energy of the less stable diaxial conformer is calculated as the sum of the A-values (1.79 + 0.43 = 2.22 kcal/mol).
Table 3: Conformational Energy Analysis of cis-1-Bromo-4-ethylcyclohexane
| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Population at 298 K (%) |
| More Stable | Br (ax), Ethyl (eq) | 0 | ~90 |
| Less Stable | Br (eq), Ethyl (ax) | ~1.36 | ~10 |
Note: The relative energy of the less stable conformer is calculated as the difference in A-values (1.79 - 0.43 = 1.36 kcal/mol).
Experimental Protocols
Synthesis of this compound via Bromination of 4-Ethylcyclohexanol (B27859)
This protocol describes a typical synthesis of this compound from 4-ethylcyclohexanol using phosphorus tribromide (PBr₃). The reaction generally proceeds with an inversion of stereochemistry (Sₙ2 mechanism). Therefore, starting with trans-4-ethylcyclohexanol will predominantly yield cis-1-bromo-4-ethylcyclohexane, and vice-versa.
Materials:
-
4-ethylcyclohexanol (cis/trans mixture or pure isomer)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-ethylcyclohexanol in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add PBr₃ (approximately 0.4 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over ice in a beaker.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude product, which will be a mixture of cis and trans isomers.
-
Purify the crude product by fractional distillation or column chromatography.
Separation of Diastereomers by Gas Chromatography (GC)
The cis and trans diastereomers of this compound have different physical properties and can be separated and quantified by gas chromatography.[6]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for separating non-polar to semi-polar compounds (e.g., a DB-5 or equivalent)
Typical GC Parameters:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 200°C. Hold for 5 minutes. (This program should be optimized for the specific instrument and column).
-
Carrier Gas: Helium or Nitrogen
Procedure:
-
Prepare a dilute solution (e.g., 1 mg/mL) of the this compound isomer mixture in a volatile solvent such as dichloromethane (B109758) or hexane.
-
Inject 1 µL of the sample into the GC.
-
Record the chromatogram. The two diastereomers will elute as separate peaks. The relative peak areas can be used to determine the isomer ratio.
Characterization by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers and for determining the predominant conformation. The key diagnostic signal is the proton on the carbon bearing the bromine atom (H-1). The multiplicity and coupling constants of this proton are dependent on its orientation (axial or equatorial).[6]
Table 4: Predicted ¹H NMR Coupling Constants for the H-1 Proton
| H-1 Position (Br Position) | Coupling Interactions | Typical Coupling Constant (J) Range (Hz) | Signal Appearance |
| Axial (Equatorial Br) | Jax-ax, Jax-eq | 10 - 13, 2 - 5 | Broad multiplet (triplet of triplets) |
| Equatorial (Axial Br) | Jeq-ax, Jeq-eq | 2 - 5, 2 - 5 | Narrow multiplet |
-
trans Isomer: The predominant diequatorial conformation places the H-1 proton in an axial position. Therefore, the ¹H NMR spectrum of the trans isomer is expected to show a broad multiplet for the H-1 proton with large axial-axial coupling constants.
-
cis Isomer: The more stable conformation has an axial bromine, meaning the H-1 proton is equatorial. Thus, the spectrum of the cis isomer should display a narrow multiplet for the H-1 proton with only small coupling constants.[6]
Experimental Protocol:
-
Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a high-resolution ¹H NMR spectrum (a spectrometer with a frequency of 300 MHz or higher is recommended).
-
Identify the H-1 signal, which is expected to be in the range of δ 3.5-4.5 ppm.
-
Analyze the multiplicity and measure the coupling constants of the H-1 signal to determine the stereochemistry.
Visualization of Stereochemical Principles
The following diagrams, generated using the DOT language, illustrate the key conformational equilibria and an experimental workflow.
Caption: Conformational equilibrium of trans-1-Bromo-4-ethylcyclohexane.
Caption: Conformational equilibrium of cis-1-Bromo-4-ethylcyclohexane.
Caption: Experimental workflow for isomer analysis.
References
Conformational Landscape of 1-Bromo-4-ethylcyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the conformational isomers of 1-Bromo-4-ethylcyclohexane, a substituted cyclohexane (B81311) derivative. Understanding the spatial arrangement of atoms and the energetic preferences of different conformations is paramount in fields such as medicinal chemistry and materials science, as it directly influences molecular interactions and reactivity. This document outlines the conformational analysis of both cis and trans isomers of this compound, detailing the relative stabilities of their chair conformations and the experimental and computational methodologies employed for their characterization.
Core Concepts in Cyclohexane Conformation
Substituted cyclohexanes predominantly adopt a chair conformation to minimize angular and torsional strain. In a chair conformation, the twelve hydrogen atoms are not equivalent and are classified as either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Through a process known as ring flipping, one chair conformation can interconvert into another, causing all axial substituents to become equatorial and vice versa.
The stability of a particular chair conformation for a substituted cyclohexane is largely determined by the steric hindrance experienced by the substituents. Larger, bulkier groups generally prefer to occupy the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial substituents.[1] The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[1]
Conformational Analysis of trans-1-Bromo-4-ethylcyclohexane
In the trans isomer of this compound, the bromo and ethyl groups are on opposite sides of the cyclohexane ring. This geometric arrangement allows for two distinct chair conformations.
In one conformation, both the bromo and the ethyl group can occupy equatorial positions. The alternative chair conformation, resulting from a ring flip, would force both substituents into the sterically hindered axial positions. The conformer with both groups in the equatorial position is significantly more stable as it minimizes steric strain.[2] The diaxial conformer is highly disfavored due to the substantial steric strain from 1,3-diaxial interactions.
The energetic difference between these two conformers is significant, effectively "locking" the molecule into the diequatorial conformation under normal conditions.
Conformational Analysis of cis-1-Bromo-4-ethylcyclohexane
For the cis isomer, the bromo and ethyl groups are on the same side of the ring. Consequently, in any chair conformation, one substituent must be in an axial position while the other is in an equatorial position.[3] The two possible chair conformers are in equilibrium.
The relative stability of these two conformers is determined by the difference in the A-values of the bromo and ethyl substituents. The A-value for a bromine atom is approximately 0.43 kcal/mol, while the A-value for an ethyl group is significantly higher at about 1.79 kcal/mol.[4] The conformer with the larger ethyl group in the equatorial position and the smaller bromine atom in the axial position is the more stable of the two.[3][5] The energy difference between these two conformers can be estimated by the difference in their A-values.
Quantitative Conformational Energy Analysis
The relative energies of the different conformers can be estimated using the A-values of the substituents. These values are additive and can be used to predict the equilibrium distribution of conformers.
| Isomer | Conformer | Substituent Positions | Relative Energy (kcal/mol) | Population at 298 K (%) |
| trans | Diequatorial | Br (eq), Ethyl (eq) | 0 (most stable) | >99 |
| Diaxial | Br (ax), Ethyl (ax) | ~2.22 | <1 | |
| cis | Ethyl equatorial | Br (ax), Ethyl (eq) | ~0.43 (more stable) | ~76 |
| Bromo equatorial | Br (eq), Ethyl (ax) | ~1.79 (less stable) | ~24 |
Note: Relative energies are estimated based on A-values (Br ≈ 0.43 kcal/mol, Ethyl ≈ 1.79 kcal/mol). The population percentages are calculated using the Gibbs free energy equation (ΔG = -RTlnKeq).
Experimental Protocols
The conformational equilibrium of this compound can be experimentally determined using various techniques, with low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful method. Computational chemistry also provides a theoretical means to calculate the relative energies of conformers.
Low-Temperature NMR Spectroscopy
Objective: To slow down the rate of chair-chair interconversion to observe distinct signals for each conformer and determine their relative populations.
Methodology:
-
Sample Preparation: A pure sample of cis or trans-1-Bromo-4-ethylcyclohexane is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈) in an NMR tube.
-
Low-Temperature Measurement: ¹H NMR spectra are acquired over a range of low temperatures (e.g., from room temperature down to -80 °C or lower) using a variable temperature NMR spectrometer.
-
Signal Integration: At a temperature where the signals for the two conformers are well-resolved, the signals corresponding to specific protons (e.g., the proton on the carbon bearing the bromine) are carefully integrated for each conformer.
-
Equilibrium Constant Calculation: The ratio of the integrals directly corresponds to the ratio of the conformer populations, from which the equilibrium constant (Keq) can be calculated.
-
Free Energy Calculation: The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the equation: ΔG° = -RTlnKeq.
Computational Chemistry
Objective: To theoretically calculate the geometries and relative energies of the different conformers.
Methodology:
-
Model Construction: 3D models of the different chair conformations of cis and trans-1-Bromo-4-ethylcyclohexane are constructed using molecular modeling software.
-
Geometry Optimization: The geometry of each conformer is optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to find the lowest energy structure for each.
-
Energy Calculation: The single-point energies of the optimized structures are calculated at a high level of theory to obtain accurate relative energies.
-
Thermodynamic Analysis: Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data such as Gibbs free energies.
Conclusion
The conformational analysis of this compound reveals distinct energetic preferences for its cis and trans isomers. The trans isomer predominantly exists in a diequatorial conformation, while the cis isomer shows a preference for the conformer with the larger ethyl group in the equatorial position. These preferences, quantifiable through A-values and confirmable by experimental and computational methods, are fundamental to understanding the stereochemical behavior of this and related substituted cyclohexanes. This knowledge is critical for applications in drug design and materials science, where molecular shape and substituent orientation dictate biological activity and physical properties.
References
An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of 1-Bromo-4-ethylcyclohexane
This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the cis and trans isomers of 1-Bromo-4-ethylcyclohexane. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental protocols for acquiring NMR spectra and presents the predicted data in a structured format for clarity and comparative analysis.
Introduction
This compound is a disubstituted cyclohexane (B81311) existing as two geometric isomers: cis and trans. The spatial orientation of the bromine and ethyl substituents significantly influences the chemical environment of the protons and carbons within the molecule. Consequently, ¹H and ¹³C NMR spectroscopy serve as powerful analytical tools for the structural elucidation and conformational analysis of these isomers. Due to the rapid chair-chair interconversion at room temperature, the observed NMR spectra represent a time-averaged snapshot of the conformational equilibria. The bulky ethyl group has a strong preference for the equatorial position to minimize steric hindrance, which in turn influences the preferred conformation of each isomer.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) - trans Isomer | Predicted Chemical Shift (δ, ppm) - cis Isomer | Predicted Multiplicity | Integration |
| H-1 (CH-Br) | ~3.8 - 4.2 | ~4.3 - 4.7 | Multiplet | 1H |
| Cyclohexyl Protons | ~1.0 - 2.2 | ~1.0 - 2.2 | Multiplets | 9H |
| -CH₂- (Ethyl) | ~1.2 - 1.4 | ~1.2 - 1.4 | Quartet | 2H |
| -CH₃ (Ethyl) | ~0.8 - 1.0 | ~0.8 - 1.0 | Triplet | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) - trans Isomer | Predicted Chemical Shift (δ, ppm) - cis Isomer |
| C-1 (C-Br) | ~60 - 65 | ~58 - 63 |
| C-4 (C-Ethyl) | ~38 - 43 | ~36 - 41 |
| C-2, C-6 | ~35 - 40 | ~33 - 38 |
| C-3, C-5 | ~30 - 35 | ~28 - 33 |
| -CH₂- (Ethyl) | ~28 - 33 | ~28 - 33 |
| -CH₃ (Ethyl) | ~11 - 14 | ~11 - 14 |
Experimental Protocols
The following sections detail the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[1][2]
-
Sample Weighing: Accurately weigh approximately 10-20 mg of purified this compound.[3]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[3][4] Ensure the sample is fully dissolved to create a homogenous solution.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0 ppm.[3]
-
Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.[3][5] The optimal sample height in the tube is typically 40-50 mm.[1]
-
Filtration: If any solid particles are present, the sample should be filtered through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field homogeneity.[2]
The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 300 MHz or higher).[3][4]
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse sequence.[3]
-
Spectral Width: 10-12 ppm.[3]
-
Acquisition Time: 2-3 seconds.[3]
-
Number of Scans: 8-16 scans are typically sufficient to achieve a good signal-to-noise ratio.[3]
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.[3]
-
Spectral Width: 0-220 ppm.[4]
-
Acquisition Time: 1-2 seconds.[3]
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.[3]
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.[5]
-
Phasing and Baseline Correction: The spectrum is then phase-corrected and the baseline is corrected to ensure accurate peak integration.[5]
-
Referencing: The chemical shifts are referenced to the internal standard (TMS at 0 ppm).[5]
-
Analysis: Peak picking, integration, and analysis of multiplicities are performed to elucidate the structure.[5]
Experimental Workflow Diagram
The logical flow of an NMR experiment, from sample preparation to final analysis, is illustrated in the following diagram.
Discussion of Spectral Features
The chemical shift of the proton on the carbon bearing the bromine (H-1) is a key diagnostic feature for distinguishing between the cis and trans isomers. In the more stable conformation of the trans isomer, both the bromine and ethyl groups are equatorial, placing the H-1 proton in an axial position. For the cis isomer, the ethyl group's preference for the equatorial position forces the bromine into an axial position, resulting in an equatorial H-1 proton. Generally, an equatorial proton resonates at a lower field (higher ppm value) than an axial proton. Therefore, the H-1 signal for the cis isomer is predicted to be downfield compared to the trans isomer.
Similarly, in ¹³C NMR, the chemical shifts of the cyclohexane ring carbons are sensitive to the stereochemistry. The position of the C-1 signal and the signals for the other ring carbons can provide further evidence for the conformational assignment of the isomers.
References
An In-depth Technical Guide to 1-Bromo-4-ethylcyclohexane: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-ethylcyclohexane is a halogenated cyclic alkane that serves as a valuable building block in organic synthesis. Its conformational flexibility and the presence of a reactive bromine atom make it a versatile intermediate for the introduction of the 4-ethylcyclohexyl moiety into more complex molecules. This is of particular interest in medicinal chemistry and drug development, where the lipophilicity and steric bulk of this group can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and reactivity of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is experimentally determined, other values are computed predictions due to the limited availability of published experimental data for this specific compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H15Br | PubChem[1] |
| Molecular Weight | 191.11 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 181804-88-6 | PubChem[1] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| XLogP3 | 3.6 | PubChem (Computed)[1] |
| Appearance | Expected to be a liquid | |
| Solubility | Expected to be insoluble in water and soluble in organic solvents. |
Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~3.8 - 4.2 | Multiplet | CH-Br |
| ~1.0 - 2.2 | Multiplets | Cyclohexane (B81311) CH₂ and CH protons |
| ~1.2 - 1.6 | Multiplet | -CH₂-CH₃ |
| ~0.8 - 1.0 | Triplet | -CH₂-CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~60 - 65 | C-Br |
| ~30 - 45 | Cyclohexane carbons |
| ~28 | -CH₂-CH₃ |
| ~11 | -CH₂-CH₃ |
Table 4: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2850 - 2960 | C-H stretching | Alkane |
| 1440 - 1465 | C-H bending | Alkane |
| 550 - 750 | C-Br stretching | Alkyl halide |
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Interpretation |
| 190/192 | Molecular ion (M⁺) peak with characteristic 1:1 ratio for bromine isotopes |
| 111 | M⁺ - Br |
| 161/163 | M⁺ - C₂H₅ |
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are not widely published. However, established procedures for analogous compounds, such as 1-bromo-4-(propan-2-yl)cyclohexane, can be readily adapted.
Synthesis of this compound from 4-Ethylcyclohexanol
This protocol is adapted from the synthesis of 1-bromo-4-(propan-2-yl)cyclohexane.
Materials:
-
4-Ethylcyclohexanol
-
48% Hydrobromic acid
-
Concentrated Sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethylcyclohexanol.
-
Carefully add an excess of 48% aqueous hydrobromic acid.
-
Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound.
Reactivity: Nucleophilic Substitution and Elimination Reactions
This compound, as a secondary alkyl halide, can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The outcome of the reaction is highly dependent on the nature of the nucleophile/base, the solvent, and the stereochemistry of the substrate.
General Considerations:
-
Strong, sterically hindered bases (e.g., potassium tert-butoxide) will favor the E2 elimination pathway.
-
Strong, unhindered nucleophiles (e.g., iodide, azide) will favor the SN2 substitution pathway.
-
Weak nucleophiles/weak bases in polar protic solvents (e.g., ethanol, water) can lead to a mixture of SN1 and E1 products.
The stereochemistry of the cyclohexane ring plays a crucial role in these reactions. For an E2 reaction to occur, the hydrogen atom and the bromine leaving group must be in an anti-periplanar (diaxial) conformation. The cis and trans isomers of this compound will exhibit different reactivities based on the stability of the chair conformation that allows for this arrangement.
Safety and Handling
This compound is classified as a flammable liquid and vapor.[1] It is harmful if swallowed, causes skin irritation, and serious eye irritation.[1] It may also cause respiratory irritation.[1]
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry place.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
-
If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Conclusion
This compound is a key synthetic intermediate with potential applications in various fields, particularly in the development of new pharmaceuticals. While detailed experimental data for this specific compound is somewhat limited, a good understanding of its properties and reactivity can be derived from closely related analogs. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this versatile molecule. As with all chemical reagents, proper safety precautions should be strictly followed during its handling and use.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-4-ethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 1-bromo-4-ethylcyclohexane. The content herein is structured to offer clear, actionable insights for professionals in analytical chemistry and related fields.
Introduction
This compound is a halogenated aliphatic cyclic compound. Understanding its fragmentation behavior under mass spectrometry is crucial for its identification and structural elucidation in complex matrices. Electron ionization (EI) induces fragmentation by bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion which then undergoes a series of predictable bond cleavages and rearrangements. The resulting mass spectrum is a fingerprint of the molecule, characterized by the mass-to-charge ratio (m/z) and relative abundance of the fragment ions.
The key fragmentation pathways for alkyl halides, such as this compound, typically involve the cleavage of the carbon-halogen bond and alpha-cleavage (cleavage of a bond adjacent to the carbon bearing the halogen).[1] For cyclic systems like cyclohexane (B81311), ring opening and subsequent fragmentation are also common.[2][3]
Predicted Fragmentation Pathways
The molecular formula for this compound is C8H15Br.[4] Due to the presence of bromine, which has two stable isotopes (79Br and 81Br) in nearly equal abundance, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (an M+ and M+2 peak) of roughly equal intensity.[5][6] The nominal molecular weight is 190/192 u.
The primary fragmentation events anticipated for this compound are:
-
Loss of the Bromine Radical: The C-Br bond is relatively weak and readily cleaves to lose a bromine radical, forming a stable secondary carbocation. This is often a dominant fragmentation pathway for bromoalkanes.[7]
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbon bonded to the bromine can occur. In this molecule, this would involve the loss of the ethyl group.
-
Loss of HBr: Elimination of a molecule of hydrogen bromide can occur, leading to the formation of an ethylcyclohexene radical cation.
-
Cyclohexane Ring Fragmentation: The resulting carbocation from the loss of bromine (m/z 111) can undergo further fragmentation, characteristic of the cyclohexane ring structure. This often involves the loss of ethene (C2H4).[2][3]
These pathways are visualized in the fragmentation diagram below.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Mass Spectrometry [www2.chemistry.msu.edu]
- 3. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. This compound | C8H15Br | CID 22913766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. count for the peaks in the mass spectrum of the 1-bromohexane ,by suggest.. [askfilo.com]
Stability of 1-Bromo-4-ethylcyclohexane Chair Conformations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the conformational stability of cis- and trans-1-Bromo-4-ethylcyclohexane. By examining the principles of cyclohexane (B81311) chair conformations, the influence of substituent steric strain, and the application of quantitative experimental methodologies, this document serves as a detailed resource for professionals in chemical and pharmaceutical research.
Core Principles of Cyclohexane Conformational Analysis
The cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the plane of the ring) and equatorial (in the plane of the ring). Through a process known as ring flip, these positions interconvert. For a monosubstituted cyclohexane, the conformer with the substituent in the more spacious equatorial position is generally more stable due to the avoidance of steric hindrance with other axial atoms, a phenomenon known as 1,3-diaxial interaction.[1][2]
In disubstituted cyclohexanes, such as 1-Bromo-4-ethylcyclohexane, the relative stability of the two chair conformers is determined by the steric requirements of both substituents. The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[3][4]
Quantitative Conformational Analysis
The relative stability of the chair conformations of this compound can be determined by comparing the A-values of the bromine and ethyl substituents. The A-value for a bromine atom is approximately 0.43 kcal/mol, while the A-value for an ethyl group is significantly higher at around 1.79 kcal/mol.[1] This indicates that the ethyl group is sterically bulkier and has a stronger preference for the equatorial position.
Conformational Analysis of trans-1-Bromo-4-ethylcyclohexane
In the trans isomer, the two substituents are on opposite faces of the cyclohexane ring. This allows for a conformation where both the bromo and ethyl groups are in equatorial positions, and a ring-flipped conformation where both are in axial positions.
-
Diequatorial Conformer: Both bromine and the ethyl group occupy equatorial positions. This conformation minimizes steric strain as there are no significant 1,3-diaxial interactions involving the substituents.
-
Diaxial Conformer: Both bromine and the ethyl group occupy axial positions. This conformation is highly disfavored due to significant 1,3-diaxial interactions between the axial bromine and axial hydrogens, as well as the even larger steric strain from the axial ethyl group interacting with axial hydrogens.
The energy difference between these two conformers is the sum of the A-values of the two substituents.
Table 1: Conformational Energy Data for trans-1-Bromo-4-ethylcyclohexane
| Conformer | Substituent Positions | Total Steric Strain (kcal/mol) | Relative Stability |
| Conformer I | Ethyl: equatorial, Bromo: equatorial | ~ 0 | Highly Favored |
| Conformer II | Ethyl: axial, Bromo: axial | ~ 2.22 (1.79 + 0.43) | Highly Disfavored |
Conformational Analysis of cis-1-Bromo-4-ethylcyclohexane
In the cis isomer, the two substituents are on the same face of the ring. Consequently, in any chair conformation, one substituent must be in an axial position while the other is in an equatorial position.
-
Conformer A: The larger ethyl group is in the equatorial position, and the smaller bromine atom is in the axial position. The steric strain in this conformer is primarily due to the 1,3-diaxial interactions of the axial bromine, which corresponds to its A-value.
-
Conformer B: The bromine atom is in the equatorial position, and the ethyl group is in the axial position. The steric strain here is dominated by the 1,3-diaxial interactions of the bulkier axial ethyl group.
The more stable conformation will be the one that places the larger substituent (ethyl group) in the equatorial position.[5] The energy difference between these two conformers is the difference between their A-values.
Table 2: Conformational Energy Data for cis-1-Bromo-4-ethylcyclohexane
| Conformer | Substituent Positions | Total Steric Strain (kcal/mol) | Relative Stability |
| Conformer A | Ethyl: equatorial, Bromo: axial | ~ 0.43 | More Stable |
| Conformer B | Ethyl: axial, Bromo: equatorial | ~ 1.79 | Less Stable |
The energy difference (ΔΔG) between the two conformers is approximately 1.36 kcal/mol (1.79 kcal/mol - 0.43 kcal/mol). This significant energy difference indicates that the equilibrium will strongly favor the conformer with the equatorial ethyl group.
Experimental Determination of Conformational Equilibrium
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for experimentally determining the ratio of conformers in solution. At room temperature, the chair-chair interconversion (ring flip) is rapid on the NMR timescale, resulting in a time-averaged spectrum. However, by lowering the temperature, the rate of interconversion can be slowed sufficiently to observe distinct signals for each conformer.[5]
Detailed Experimental Protocol: Low-Temperature NMR Spectroscopy
This protocol outlines the steps for determining the conformational equilibrium of cis-1-Bromo-4-ethylcyclohexane.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of purified cis-1-Bromo-4-ethylcyclohexane.
-
Dissolve the sample in a deuterated solvent that remains liquid at low temperatures, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methylene (B1212753) chloride (CD₂Cl₂), in a clean, dry vial. The typical volume is 0.6-0.7 mL.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.
-
Tune and shim the spectrometer at room temperature to ensure optimal resolution.
-
-
Low-Temperature Data Acquisition:
-
Gradually lower the temperature of the NMR probe, allowing the sample to equilibrate at each temperature step (e.g., in 10-20 K increments).
-
Acquire a series of ¹H NMR spectra at various low temperatures (e.g., from room temperature down to the freezing point of the solvent, typically around -80 °C to -100 °C).
-
At a temperature where the signals for the two conformers are well-resolved and sharp (i.e., the coalescence temperature has been passed and the exchange is slow), acquire a high-quality spectrum with a sufficient number of scans for good signal-to-noise.
-
-
Data Analysis:
-
Identify distinct signals corresponding to specific protons in each of the two chair conformers. Protons on the carbon bearing the bromine or ethyl group are often good reporters.
-
Carefully integrate the signals corresponding to the same proton in each of the two conformers. The ratio of the integrals directly corresponds to the population ratio of the two conformers at that temperature.
-
Calculate the equilibrium constant (Keq) from the ratio of the conformer populations: Keq = [more stable conformer] / [less stable conformer].
-
Calculate the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RTln(Keq), where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.
-
Visualizing Conformational Equilibria
The following diagrams, generated using the DOT language, illustrate the chair-chair interconversion for the cis and trans isomers of this compound.
Caption: Equilibrium between the diequatorial and diaxial conformers of trans-1-Bromo-4-ethylcyclohexane.
Caption: Equilibrium between the two chair conformers of cis-1-Bromo-4-ethylcyclohexane.
Conclusion
The conformational stability of this compound is governed by the steric demands of the bromine and ethyl substituents. For the trans isomer, the diequatorial conformation is overwhelmingly favored. In the case of the cis isomer, the conformation with the bulkier ethyl group in the equatorial position is significantly more stable. These conformational preferences can be quantified through the use of A-values and experimentally verified using low-temperature NMR spectroscopy. A thorough understanding of these principles is critical for professionals in drug development and chemical research, as the three-dimensional structure of a molecule profoundly influences its physical properties and biological activity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Calculating Energy Difference Between Chair Conformations Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 4. Solved The two alternative chair conformations of | Chegg.com [chegg.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the IUPAC Nomenclature of 1-Bromo-4-ethylcyclohexane and its Derivatives
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 1-Bromo-4-ethylcyclohexane, tailored for researchers, scientists, and professionals in drug development. It delves into the systematic naming conventions, including stereochemical considerations, to ensure accurate and unambiguous communication of chemical structures.
Fundamental Principles of Cycloalkane Nomenclature
The IUPAC system for naming organic compounds provides a set of logical rules to assign a unique name to every chemical structure. For substituted cycloalkanes such as this compound, the core principles involve identifying the parent hydrocarbon, numbering the carbon atoms of the ring, and naming the substituents in alphabetical order.[1][2][3]
1.1. Identifying the Parent Hydrocarbon
The parent hydrocarbon is the main cyclic structure. In this case, the parent is a six-membered carbon ring, which is named cyclohexane (B81311).[3][4] The prefix "cyclo-" indicates a ring structure, and "hexane" specifies a six-carbon alkane.[2][3]
1.2. Numbering the Substituents
When a cycloalkane has multiple substituents, the carbon atoms in the ring are numbered to give the substituents the lowest possible locants (numbers).[1][2] The numbering should start at one of the substituted carbons. For this compound, the two substituents are a bromine atom and an ethyl group.
The alphabetical order of the substituents determines the numbering. "Bromo" comes before "ethyl" alphabetically. Therefore, the carbon atom bonded to the bromine atom is assigned as carbon 1.[3][5] Numbering then proceeds around the ring in the direction that gives the next substituent the lowest possible number. In this case, regardless of the direction of numbering (clockwise or counter-clockwise), the ethyl group will be on carbon 4.
1.3. Assembling the Name
The final name is constructed by listing the substituents in alphabetical order, preceded by their locants, followed by the name of the parent cycloalkane. Thus, the systematic name is This compound .
Stereochemistry of this compound
Disubstituted cyclohexanes, such as this compound, can exhibit stereoisomerism. Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.[6] For 1,4-disubstituted cyclohexanes, this is described by cis-trans isomerism.
-
cis Isomer : In the cis isomer, both substituents are on the same side of the cyclohexane ring (both pointing up or both pointing down).[6][7]
-
trans Isomer : In the trans isomer, the substituents are on opposite sides of the ring (one pointing up and one pointing down).[6][7]
To specify the stereochemistry in the IUPAC name, the prefix cis- or trans- is added in italics at the beginning of the name.
The complete IUPAC names for the stereoisomers are:
-
cis-1-Bromo-4-ethylcyclohexane
-
trans-1-Bromo-4-ethylcyclohexane
Data Presentation
The following table summarizes the IUPAC nomenclature for the isomers of this compound.
| Isomer | IUPAC Name | Description of Substituent Orientation |
| cis | cis-1-Bromo-4-ethylcyclohexane | The bromo and ethyl groups are on the same side of the cyclohexane ring. |
| trans | trans-1-Bromo-4-ethylcyclohexane | The bromo and ethyl groups are on opposite sides of the cyclohexane ring. |
Mandatory Visualizations
The following diagrams illustrate the logical workflow for determining the IUPAC name of this compound and its stereoisomers.
Caption: IUPAC Naming Workflow for this compound.
References
- 1. IUPAC Rules for Nomenclature of substituted Cycloalkanes [mail.almerja.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. IUPAC Nomenclature Rules for Cycloalkanes | QUÃMICA ORGÃNICA [quimicaorganica.net]
- 4. Substituted Cycloalkanes [chem.ucalgary.ca]
- 5. 4.1 Naming Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]
- 6. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 7. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
Steric Hindrance Effects of the Ethyl Group in 1-Bromo-4-ethylcyclohexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the steric hindrance effects imparted by the ethyl group in the conformational landscape and reactivity of 1-bromo-4-ethylcyclohexane. A detailed examination of the conformational isomers, their relative energies, and the stereoelectronic requirements governing elimination reactions is presented. This document is intended to serve as a valuable resource for researchers and professionals in organic chemistry, medicinal chemistry, and drug development by providing quantitative data, detailed experimental protocols, and visual representations of key chemical principles.
Introduction
Substituted cyclohexanes are fundamental structural motifs in a vast array of organic molecules, including many active pharmaceutical ingredients (APIs). The conformational preferences of substituents on the cyclohexane (B81311) ring, dictated by steric and electronic effects, profoundly influence the molecule's three-dimensional shape, physical properties, and reactivity. Understanding these effects is paramount for rational drug design and the development of stereoselective synthetic methodologies.
This guide focuses on this compound, a model system for elucidating the steric influence of a small alkyl group (ethyl) on the conformational equilibrium and its consequences for chemical transformations. The interplay between the ethyl group and the bromine atom in both cis and trans isomers will be explored in detail.
Conformational Analysis
The chair conformation is the most stable arrangement of the cyclohexane ring. In 1,4-disubstituted cyclohexanes, the two substituents can be either on the same side of the ring (cis) or on opposite sides (trans). Each of these isomers exists as an equilibrium of two chair conformations that interconvert via a ring-flip process. The relative stability of these conformers is primarily determined by the steric strain arising from 1,3-diaxial interactions.
The energetic preference of a substituent for the equatorial position over the axial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the two conformations of a monosubstituted cyclohexane.
A-Values of Ethyl and Bromo Substituents
The steric bulk of a substituent is directly related to its A-value. For the ethyl and bromo groups, the experimentally determined A-values are summarized in the table below.
| Substituent | A-Value (kcal/mol) |
| Ethyl (-CH₂CH₃) | ~1.75 |
| Bromo (-Br) | ~0.38 - 0.55 |
The larger A-value of the ethyl group compared to the bromine atom indicates that the ethyl group experiences greater steric hindrance in the axial position due to more significant 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.
Conformational Equilibrium of trans-1-Bromo-4-ethylcyclohexane
In the trans isomer, the two substituents are on opposite sides of the ring. This allows for a conformation where both the ethyl group and the bromine atom can occupy equatorial positions. The ring-flipped conformer would force both groups into the highly unfavorable axial positions.
The energy difference between the diequatorial and diaxial conformers can be estimated by summing the A-values of the two axial substituents in the less stable conformer.
ΔG° (Diaxial - Diequatorial) ≈ A(ethyl) + A(bromo) ≈ 1.75 + 0.45 = 2.20 kcal/mol
This significant energy difference indicates that trans-1-bromo-4-ethylcyclohexane exists almost exclusively in the diequatorial conformation at room temperature.
Conformational Equilibrium of cis-1-Bromo-4-ethylcyclohexane
In the cis isomer, the substituents are on the same side of the ring. In any chair conformation, one substituent must be axial and the other equatorial.
The more stable conformer will have the bulkier substituent (the ethyl group) in the equatorial position to minimize steric strain. The energy difference between these two conformers is the difference between their A-values.
ΔG° ≈ A(ethyl) - A(bromo) ≈ 1.75 - 0.45 = 1.30 kcal/mol
This energy difference favors the conformer with the equatorial ethyl group and axial bromine.
Spectroscopic Analysis (Predicted)
Predicted ¹H NMR Chemical Shifts
The chemical shift of the proton on the carbon bearing the bromine (H-1) is highly dependent on its orientation. Axial protons are typically more shielded (lower ppm) than equatorial protons.
| Proton | Predicted δ (ppm) (trans - diequatorial) | Predicted δ (ppm) (cis - eq-Et, ax-Br) | Multiplicity |
| H-1 (CHBr) | 3.8 - 4.2 | 4.2 - 4.6 | Multiplet |
| -CH₂- (ethyl) | 1.3 - 1.5 | 1.3 - 1.5 | Quartet |
| -CH₃ (ethyl) | 0.8 - 1.0 | 0.8 - 1.0 | Triplet |
| Cyclohexyl-H | 1.0 - 2.2 | 1.0 - 2.2 | Multiplets |
Predicted ¹³C NMR Chemical Shifts
The carbon chemical shifts are also influenced by the substituent orientation, with carbons experiencing steric compression (from axial substituents) being shielded (shifted to a lower ppm).
| Carbon | Predicted δ (ppm) (trans - diequatorial) | Predicted δ (ppm) (cis - eq-Et, ax-Br) |
| C-1 (CBr) | 55 - 60 | 52 - 57 |
| C-2, C-6 | 35 - 40 | 33 - 38 |
| C-3, C-5 | 30 - 35 | 28 - 33 |
| C-4 | 38 - 43 | 38 - 43 |
| -CH₂- (ethyl) | 28 - 32 | 28 - 32 |
| -CH₃ (ethyl) | 11 - 14 | 11 - 14 |
Reactivity: The E2 Elimination
The steric effects of the ethyl group and the conformational preferences of the cis and trans isomers have a profound impact on their reactivity, particularly in bimolecular elimination (E2) reactions. The E2 mechanism has a strict stereoelectronic requirement: the leaving group and a β-hydrogen must be in an anti-periplanar arrangement, which in a cyclohexane ring means they must both be in axial positions.
E2 Elimination of cis-1-Bromo-4-ethylcyclohexane
The more stable conformer of the cis isomer has the bromine atom in the axial position, which is the required geometry for E2 elimination. This conformer also has axial hydrogens on the adjacent carbons (C-2 and C-6), allowing for a rapid E2 reaction to occur with a strong base.
E2 Elimination of trans-1-Bromo-4-ethylcyclohexane
The more stable conformer of the trans isomer has both the bromine and the ethyl group in equatorial positions. For E2 elimination to occur, the ring must flip to the much less stable diaxial conformation. The high energy of this reactive conformer means that it is present in a very low concentration at equilibrium, resulting in a significantly slower rate of E2 elimination compared to the cis isomer.[1][2]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound and a representative E2 elimination reaction. These protocols are adapted from established procedures for analogous compounds.[3]
Synthesis of this compound from 4-Ethylcyclohexanol (B27859)
This procedure describes the conversion of 4-ethylcyclohexanol to this compound using phosphorus tribromide.
Materials:
-
4-Ethylcyclohexanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Ice
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-ethylcyclohexanol (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise from the addition funnel with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Wash the ether layer sequentially with cold water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
E2 Elimination of this compound
This protocol describes a typical procedure for the E2 elimination of this compound using sodium ethoxide.
Materials:
-
cis- or trans-1-Bromo-4-ethylcyclohexane
-
Sodium ethoxide in ethanol (B145695) (e.g., 1 M solution)
-
Anhydrous ethanol
-
Diethyl ether
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the this compound isomer (1.0 eq) in anhydrous ethanol.
-
Add the sodium ethoxide solution (1.5 eq) to the flask.
-
Heat the reaction mixture to reflux and monitor the progress by gas chromatography (GC) or TLC.
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and carefully remove the solvent.
-
Analyze the product (4-ethylcyclohexene) by GC and/or NMR spectroscopy.
Conclusion
The steric hindrance of the ethyl group in this compound plays a critical role in determining its conformational preferences and reactivity. The larger A-value of the ethyl group compared to bromine dictates the more stable chair conformers for both the cis and trans isomers. This, in turn, has a dramatic effect on the rate of E2 elimination, with the cis isomer reacting significantly faster due to the ready accessibility of the required anti-periplanar arrangement of the leaving group and a β-hydrogen in its most stable conformation. This in-depth analysis provides valuable insights for professionals in drug development and organic synthesis, where control of stereochemistry and reactivity is paramount.
References
A Technical Guide to the Determination of Theoretical and Experimental Bond Angles in 1-Bromo-4-ethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Conformational Isomers of 1-Bromo-4-ethylcyclohexane
This compound exists predominantly in a chair conformation to minimize angular and torsional strain. The substituents, a bromine atom and an ethyl group, can occupy either axial (a) or equatorial (e) positions. This gives rise to two primary chair conformers for the cis and trans isomers:
-
trans-1-Bromo-4-ethylcyclohexane: The more stable conformer will have both the bromo and ethyl groups in the equatorial positions (e,e) to minimize steric hindrance. A ring flip would force both bulky groups into the highly unfavorable axial positions (a,a).
-
cis-1-Bromo-4-ethylcyclohexane: In the cis isomer, one substituent is axial and the other is equatorial. The equilibrium will favor the conformer where the larger ethyl group occupies the more stable equatorial position, and the smaller bromine atom is in the axial position.
The preference for a substituent to occupy the equatorial position is influenced by 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. The larger the substituent, the greater the steric strain in the axial position.
Data Presentation: Representative Bond Angles
The following table presents representative theoretical and experimental bond angles for a substituted cyclohexane (B81311). These values are illustrative and would be expected to be in a similar range for this compound. The actual bond angles will be influenced by the specific conformation and the steric and electronic effects of the bromo and ethyl substituents.
| Bond Angle | Representative Theoretical Value (°) | Representative Experimental Value (°) | Factors Influencing the Angle in this compound |
| C-C-C (in ring) | ~111° | ~111° | The chair conformation relieves angle strain from the ideal 109.5° for sp³ hybridized carbon. The presence of bulky substituents can cause slight distortions. |
| H-C-H (axial-equatorial) | ~107-108° | ~107-108° | This angle is typically slightly smaller than the ideal tetrahedral angle. |
| C-C-Br (equatorial) | ~110-112° | ~110-112° | The C-C-Br angle in the equatorial position is expected to be close to the tetrahedral angle, with minor deviations due to steric interactions. |
| C-C-Br (axial) | ~108-110° | ~108-110° | In the axial position, steric repulsion between the bromine atom and the axial hydrogens at C3 and C5 can lead to a slight compression of this angle. |
| C-C-C (ethyl group) | ~109.5° | ~109.5° | The bond angles within the ethyl group are expected to be close to the ideal tetrahedral angle. |
| C-C-H (ethyl group) | ~109.5° | ~109.5° | Similar to the C-C-C angle in the ethyl group, these angles are expected to be close to the ideal tetrahedral value. |
Experimental Protocols
The determination of molecular geometry, including bond angles, relies on sophisticated experimental techniques. The primary methods for a molecule like this compound would be Gas-Phase Electron Diffraction and X-ray Crystallography.
GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions that are present in the solid state.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle.
-
Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas jet.
-
Scattering: The electrons are scattered by the electrostatic potential of the atoms in the molecule.
-
Diffraction Pattern: The scattered electrons create a diffraction pattern, which is recorded on a detector (e.g., a photographic plate or a CCD camera). The pattern consists of concentric rings of varying intensity.
-
Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This data is then mathematically transformed to generate a radial distribution curve, which represents the probability of finding two atoms at a given distance from each other.
-
Structure Refinement: The bond lengths, bond angles, and torsional angles are refined by fitting a theoretical model of the molecule to the experimental radial distribution curve.
X-ray crystallography provides precise structural information for molecules in the solid state. This technique requires the molecule to be crystallized.
Methodology:
-
Crystallization: Single crystals of this compound are grown from a supersaturated solution. This can often be the most challenging step.
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
X-ray Diffraction: The crystal is irradiated with a monochromatic beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensity.
-
Data Collection: The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution: The positions of the diffraction spots are used to determine the dimensions of the unit cell, and the intensities are used to determine the arrangement of atoms within the unit cell. This is typically solved using computational methods.
-
Structure Refinement: The initial atomic model is refined to achieve the best possible fit between the calculated and observed diffraction patterns, yielding precise bond lengths and angles.
Theoretical Protocol: Computational Chemistry
Theoretical calculations provide a powerful means to predict the geometry of molecules. The most common approach is geometry optimization using quantum mechanical methods.
Methodology:
-
Initial Structure: An initial 3D structure of the desired conformer of this compound is generated using molecular modeling software.
-
Method and Basis Set Selection: A computational method (e.g., Density Functional Theory - DFT, or Møller-Plesset perturbation theory - MP2) and a basis set (e.g., 6-31G*, cc-pVDZ) are chosen. The choice of method and basis set affects the accuracy and computational cost of the calculation.
-
Geometry Optimization: The energy of the molecule is calculated for the initial geometry. The positions of the atoms are then systematically adjusted to find the arrangement that corresponds to a minimum on the potential energy surface. This process is repeated iteratively until the energy and the forces on the atoms converge to a predefined threshold.
-
Frequency Analysis: A frequency calculation is typically performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Data Extraction: The optimized Cartesian coordinates are used to calculate the final bond lengths and bond angles.
Visualization of Methodological Workflow
The following diagram illustrates the relationship between the theoretical and experimental approaches to determining the bond angles of this compound.
Conclusion
The determination of precise bond angles in this compound requires a synergistic approach, combining experimental measurements with theoretical calculations. While specific values are not currently published, the methodologies outlined in this guide provide a robust framework for obtaining this critical structural information. The interplay between the steric bulk of the bromo and ethyl substituents and their preferred equatorial positioning in the dominant chair conformers will ultimately govern the subtle deviations from idealized tetrahedral geometry within the cyclohexane ring. Such detailed structural knowledge is invaluable for applications in medicinal chemistry, materials science, and fundamental chemical research.
Methodological & Application
Application Notes and Protocols for the Formation of 4-Ethylcyclohexylmagnesium Bromide from 1-Bromo-4-ethylcyclohexane
Introduction
The Grignard reaction is a fundamental and versatile method in organic synthesis for the formation of carbon-carbon bonds.[1] This reaction involves the preparation of an organomagnesium halide (Grignard reagent) through the reaction of an organic halide with magnesium metal, typically in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).[1][2][3] These reagents act as potent nucleophiles and strong bases.[4][5] This document provides a detailed protocol for the formation of the Grignard reagent 4-ethylcyclohexylmagnesium bromide from the secondary alkyl halide, 1-bromo-4-ethylcyclohexane. The successful synthesis of this reagent is crucial for introducing the 4-ethylcyclohexyl moiety into target molecules, a common structural feature in various pharmacologically active compounds and advanced materials.
Secondary alkyl halides can present challenges in Grignard reagent formation, with potential side reactions such as Wurtz coupling.[1] Therefore, careful control of reaction conditions is paramount. This protocol outlines the necessary steps for successful initiation, formation, and subsequent use of this valuable synthetic intermediate.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the formation of 4-ethylcyclohexylmagnesium bromide.
| Parameter | Value / Range | Notes |
| Grignard Formation | ||
| Solvent | Anhydrous Diethyl Ether or THF | Essential for stabilization of the Grignard reagent.[1] |
| Magnesium | 1.1 - 1.5 equivalents | A slight excess ensures complete reaction of the alkyl bromide.[1] |
| This compound | 1.0 equivalent | The limiting reagent. |
| Activation Method | Iodine crystal or 1,2-dibromoethane (B42909) | Facilitates the removal of the passivating magnesium oxide layer.[1][6] |
| Reaction Temperature | Gentle reflux (approx. 35°C for diethyl ether) | The reaction is exothermic and should be controlled.[1] |
| Reaction Time | 1 - 2 hours post-addition | Monitor until most of the magnesium is consumed.[1] |
| Expected Yield | 60 - 85% | Dependent on the purity of reagents and exclusion of moisture.[1] |
Experimental Protocol
Materials and Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Pressure-equalizing dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal (or 1,2-dibromoethane)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble the flame-dried three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel. Ensure all joints are well-sealed. Attach a drying tube or an inert gas inlet to the top of the condenser to maintain anhydrous conditions.[7]
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine.[1] Under a gentle flow of inert gas, briefly warm the flask with a heat gun until purple iodine vapors are observed. Allow the flask to cool to room temperature. This process exposes a fresh magnesium surface.[1]
-
Initiation of Reaction: Add enough anhydrous diethyl ether to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension.[1]
-
Grignard Reagent Formation: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, the formation of a cloudy grey solution, and gentle refluxing of the ether.[1] If the reaction does not start, gentle warming with a water bath or sonication may be applied. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a steady but controlled reflux.[1]
-
Completion of Reaction: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours, or until the majority of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent, 4-ethylcyclohexylmagnesium bromide, which should be used immediately for subsequent reactions.[1]
-
Work-up (for analysis or subsequent reaction quenching): Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction.[1] Transfer the mixture to a separatory funnel.
-
Extraction and Drying: Extract the aqueous layer with diethyl ether (typically 3 portions). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]
-
Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting product from a subsequent reaction would then be purified, often by column chromatography.[1]
Experimental Workflow Diagram
Caption: Experimental workflow for the formation of 4-ethylcyclohexylmagnesium bromide.
Potential Side Reactions and Troubleshooting
-
Wurtz Coupling: A significant side reaction, especially with secondary alkyl halides, is the coupling of the formed Grignard reagent with unreacted this compound to produce 1,1'-bi(4-ethylcyclohexyl). To minimize this, ensure a slow, dropwise addition of the alkyl bromide solution to maintain its low concentration in the presence of the Grignard reagent.[1]
-
Reaction with Moisture or Protic Solvents: Grignard reagents are highly reactive towards protic species like water and alcohols, which will quench the reagent.[4] It is imperative to use thoroughly dried glassware and anhydrous solvents to prevent loss of yield.
-
Initiation Failure: Difficulty in initiating the reaction is a common issue. If the reaction does not start spontaneously, consider the following troubleshooting steps:
-
Crush some of the magnesium turnings in the flask with a dry glass stirring rod to expose a fresh, unoxidized surface.[1]
-
Add a few drops of 1,2-dibromoethane to activate the magnesium.[1]
-
Briefly and gently heat the flask with a heat gun.[1]
-
Add a small amount of a pre-formed Grignard reagent to initiate the reaction.
-
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-4-ethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing nucleophilic substitution reactions using 1-Bromo-4-ethylcyclohexane. This compound serves as an excellent model for studying the interplay between stereochemistry and reaction mechanisms in cyclohexane (B81311) systems, a common motif in pharmacologically active molecules.
Introduction
Nucleophilic substitution reactions involving this compound are pivotal for introducing a wide range of functional groups onto a cyclohexane scaffold. The stereochemical orientation of the bromine atom in the cis and trans isomers of the reactant profoundly influences the reaction pathway, dictating whether the reaction proceeds via a bimolecular (S(_N)2) or unimolecular (S(_N)1) mechanism.[1][2] Furthermore, competing elimination reactions (E1 and E2) are a critical consideration and their prevalence is highly dependent on the reaction conditions.[3] A thorough understanding of these competing pathways is essential for maximizing the yield of the desired substitution product.
Stereochemistry and Reaction Mechanisms
The conformational rigidity of the cyclohexane ring, with the ethyl group preferentially occupying the equatorial position to minimize steric strain, plays a crucial role in the reactivity of this compound isomers.
-
Cis Isomer: In the most stable chair conformation of cis-1-Bromo-4-ethylcyclohexane, the bromine atom is forced into an axial position. This arrangement is ideal for an S(_N)2 reaction, as it allows for backside attack by a nucleophile with minimal steric hindrance.[1][2] This concerted mechanism leads to an inversion of stereochemistry, yielding the trans substitution product.[4] The axial bromine also provides the necessary anti-periplanar geometry for a rapid E2 elimination if a strong, sterically hindered base is used.[3][5]
-
Trans Isomer: In the trans isomer, the bromine atom occupies an equatorial position. This orientation presents significant steric hindrance to the backside attack required for an S(_N)2 reaction.[1][2] Consequently, the S(_N)2 pathway is much slower for the trans isomer. Under conditions that favor unimolecular reactions (polar protic solvents, weak nucleophiles), the trans isomer is more likely to react via an S(_N)1 mechanism. This proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to a mixture of cis and trans products.[1][2]
The logical relationship between the substrate's stereochemistry and the preferred reaction mechanism is illustrated below.
References
Application Notes and Protocols for the E2 Elimination of 1-Bromo-4-ethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E2 (bimolecular elimination) reaction is a fundamental transformation in organic synthesis, providing a stereospecific and regioselective route to the formation of alkenes. This is particularly relevant in the synthesis of complex molecules and pharmaceutical intermediates where precise control over the formation of double bonds is critical. For substituted cyclohexanes, such as 1-bromo-4-ethylcyclohexane, the stereochemical outcome of the E2 reaction is intrinsically linked to the conformational dynamics of the cyclohexane (B81311) ring. The requisite anti-periplanar alignment of a β-hydrogen and the leaving group dictates the reaction's feasibility and outcome.[1][2][3] This document provides detailed protocols for the E2 elimination of this compound, exploring the conditions that favor either the Zaitsev (more substituted) or Hofmann (less substituted) alkene product.
The reactivity of the two diastereomers, cis- and trans-1-bromo-4-ethylcyclohexane, differs significantly due to conformational constraints. For an E2 reaction to occur, both the bromine atom and a hydrogen on an adjacent carbon (a β-hydrogen) must be in axial positions, a so-called trans-diaxial arrangement.[2][3][4]
-
cis-1-Bromo-4-ethylcyclohexane : In its most stable chair conformation, the larger ethyl group occupies an equatorial position to minimize steric strain. This places the bromine atom in an axial position, which is ideal for E2 elimination as there are two axial β-hydrogens available. Consequently, the cis isomer undergoes E2 elimination relatively quickly.[5][6]
-
trans-1-Bromo-4-ethylcyclohexane : In its more stable conformation, both the ethyl group and the bromine atom are in equatorial positions. To achieve the necessary trans-diaxial arrangement for E2 elimination, the ring must flip to a less stable conformation where both groups are axial. This conformational barrier results in a significantly slower reaction rate for the trans isomer.[5][7]
Regioselectivity: Zaitsev vs. Hofmann Elimination
The choice of base is a critical factor in determining the major product of the elimination reaction.[1]
-
Zaitsev's Rule : Small, strong bases, such as sodium ethoxide (NaOEt), tend to abstract a proton from the more substituted β-carbon, leading to the thermodynamically more stable, more substituted alkene. This is known as the Zaitsev product.[8]
-
Hofmann Rule : Large, sterically hindered bases, like potassium tert-butoxide (KOt-Bu), preferentially abstract the more sterically accessible proton from the less substituted β-carbon. This results in the formation of the less substituted alkene, the Hofmann product.
Data Presentation
| Substrate (Isomer) | Base | Solvent | Temperature | Major Product (Expected) | Minor Product (Expected) | Expected Observations |
| cis-1-Bromo-4-ethylcyclohexane | Sodium Ethoxide (NaOEt) | Ethanol (B145695) | Reflux | 4-Ethylcyclohex-1-ene (Zaitsev) | Ethylidenecyclohexane (B92872) (Hofmann) | Relatively fast reaction rate. Predominantly Zaitsev product. |
| cis-1-Bromo-4-ethylcyclohexane | Potassium tert-Butoxide (KOt-Bu) | tert-Butanol (B103910) | Reflux | Ethylidenecyclohexane (Hofmann) | 4-Ethylcyclohex-1-ene (Zaitsev) | Fast reaction rate. Predominantly Hofmann product due to steric hindrance of the base. |
| trans-1-Bromo-4-ethylcyclohexane | Sodium Ethoxide (NaOEt) | Ethanol | Reflux | 4-Ethylcyclohex-1-ene (Zaitsev) | Ethylidenecyclohexane (Hofmann) | Very slow reaction rate. Zaitsev product is expected to be favored. |
| trans-1-Bromo-4-ethylcyclohexane | Potassium tert-Butoxide (KOt-Bu) | tert-Butanol | Reflux | Ethylidenecyclohexane (Hofmann) | 4-Ethylcyclohex-1-ene (Zaitsev) | Extremely slow reaction rate. Hofmann product favored if the reaction proceeds. |
Experimental Protocols
Note: These protocols are adapted from established procedures for analogous compounds.[1] Researchers should perform small-scale trials to optimize conditions for this compound.
Protocol 1: Zaitsev-Favored E2 Elimination
Objective: To synthesize 4-ethylcyclohex-1-ene as the major product from cis-1-bromo-4-ethylcyclohexane using a small, strong base.
Materials:
-
cis-1-Bromo-4-ethylcyclohexane
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle with stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.5 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add cis-1-bromo-4-ethylcyclohexane (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain 4-ethylcyclohex-1-ene.
-
Characterize the product and determine the product ratio using GC-MS and NMR spectroscopy.
Protocol 2: Hofmann-Favored E2 Elimination
Objective: To synthesize ethylidenecyclohexane as the major product from cis-1-bromo-4-ethylcyclohexane using a sterically hindered base.
Materials:
-
cis-1-Bromo-4-ethylcyclohexane
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous tert-butanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, heating mantle with stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol under an inert atmosphere.
-
Add cis-1-bromo-4-ethylcyclohexane (1.0 equivalent) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C) for 6-8 hours, monitoring the reaction by TLC or GC.
-
Cool the mixture to room temperature and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting alkene mixture by fractional distillation.
-
Analyze the product distribution using GC-MS and NMR to quantify the Zaitsev and Hofmann products.
Visualizations
Signaling Pathways and Logical Relationships
Caption: E2 reaction mechanism for cis-1-bromo-4-ethylcyclohexane.
Caption: General experimental workflow for E2 elimination.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. homework.study.com [homework.study.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 1-Bromo-4-ethylcyclohexane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-ethylcyclohexane is a valuable alkylating agent for the introduction of the 4-ethylcyclohexyl moiety into a variety of organic molecules. This non-planar, lipophilic group is of significant interest in medicinal chemistry and materials science. Its incorporation into a molecule can modulate critical physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the conformational rigidity of the cyclohexane (B81311) ring can influence the binding affinity of a molecule to its biological target. These application notes provide an overview of the utility of this compound in key organic transformations, including nucleophilic substitution and Grignard reactions, and offer detailed protocols for its use.
As a secondary alkyl bromide, this compound can undergo nucleophilic substitution reactions through both SN1 and SN2 mechanisms.[1] The choice of reaction conditions, including the nucleophile, solvent, and base, will dictate the predominant pathway and the overall efficiency of the alkylation. For most applications where high yields are desired, conditions favoring the SN2 pathway are generally preferred.[1]
I. Nucleophilic Substitution Reactions
The 4-ethylcyclohexyl group can be introduced into molecules via the substitution of the bromine atom by various nucleophiles, including oxygen, nitrogen, and sulfur-containing compounds.
I.1. O-Alkylation (Williamson Ether Synthesis)
The Williamson ether synthesis is a widely used method for the preparation of ethers.[2][3][4] It involves the reaction of an alkoxide or phenoxide with an alkyl halide.[2] With a secondary alkyl halide like this compound, elimination can be a competing reaction, so careful selection of reaction conditions is crucial.[3]
Representative Protocol: O-Alkylation of p-Cresol (B1678582)
This protocol describes a general procedure for the O-alkylation of a phenol, adapted from a protocol for a similar alkylating agent.[1]
Reaction Scheme:
Materials:
-
p-Cresol
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
1 M aqueous NaOH solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of p-cresol (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add cesium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes to form the phenoxide.
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Heat the mixture to 60 °C and monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with 1 M aqueous NaOH (2 x 10 mL), water (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography if necessary.
Table 1: Representative Data for O-Alkylation of Phenols
| Entry | Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-Cresol | Cs₂CO₃ | DMF | 60 | 4-8 | 85-95 |
| 2 | Phenol | K₂CO₃ | Acetonitrile (B52724) | 80 | 6-12 | 80-90 |
| 3 | 4-Methoxyphenol | NaH | THF | rt to 50 | 3-6 | 88-96 |
Note: Data is representative and based on typical Williamson ether synthesis reactions. Actual results may vary.
I.2. N-Alkylation of Amines
Direct alkylation of amines with alkyl halides can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the alkylated amine products.[5] Therefore, controlling the stoichiometry and reaction conditions is essential to achieve mono-alkylation.
Representative Protocol: N-Alkylation of Aniline (B41778)
This protocol provides a general method for the mono-N-alkylation of a primary aromatic amine, adapted from a protocol for a similar alkylating agent.[1]
Reaction Scheme:
Materials:
-
Aniline
-
This compound
-
Anhydrous Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (1.5 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add aniline (1.0 mmol).
-
Add this compound (1.2 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by flash column chromatography as needed.
Table 2: Representative Data for N-Alkylation of Amines
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | Acetonitrile | 80 | 12-24 | 60-75 |
| 2 | Benzylamine | Na₂CO₃ | DMF | 70 | 8-16 | 65-80 |
| 3 | Piperidine | K₂CO₃ | Acetonitrile | 60 | 4-8 | 70-85 |
Note: Data is representative. Yields can be variable due to potential over-alkylation.
I.3. S-Alkylation of Thiols
Thiols are excellent nucleophiles and readily react with alkyl halides to form thioethers (sulfides). The reaction is typically carried out in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate.
Representative Protocol: S-Alkylation of Thiophenol
This protocol describes the synthesis of a thioether from thiophenol and this compound.
Reaction Scheme:
Materials:
-
Thiophenol
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) at 0 °C under a nitrogen atmosphere, add a solution of thiophenol (1.0 mmol) in anhydrous THF (2 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiophenolate.
-
Add a solution of this compound (1.1 mmol) in anhydrous THF (2 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Table 3: Representative Data for S-Alkylation of Thiols
| Entry | Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | NaH | THF | 0 to rt | 2-4 | 90-98 |
| 2 | Benzyl mercaptan | K₂CO₃ | DMF | rt | 3-6 | 88-95 |
| 3 | 1-Dodecanethiol | NaOH | Ethanol/Water | 50 | 4-8 | 85-95 |
Note: Data is representative. S-alkylation reactions are generally high-yielding.
II. Grignard Reagent Formation and Reactions
This compound can be used to prepare the corresponding Grignard reagent, 4-ethylcyclohexylmagnesium bromide. This organometallic reagent is a powerful nucleophile and a versatile intermediate for the formation of new carbon-carbon bonds by reaction with various electrophiles, such as aldehydes, ketones, and esters.[6]
Representative Protocol: Formation of 4-Ethylcyclohexylmagnesium Bromide and Reaction with Benzaldehyde (B42025)
This protocol is adapted from a procedure for the synthesis of a similar Grignard reagent.[6]
Reaction Scheme:
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute HCl
Procedure: Part A: Grignard Reagent Formation
-
Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (Nitrogen or Argon).
-
Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color and gentle refluxing of the ether. If not, gentle warming may be required.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for an additional 1-2 hours, or until most of the magnesium is consumed. The resulting grey-black solution is the Grignard reagent.
Part B: Reaction with Benzaldehyde
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of benzaldehyde (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride or dilute HCl to quench the reaction.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting secondary alcohol by flash column chromatography or recrystallization.
Table 4: Representative Data for Grignard Reaction
| Parameter | Value / Range | Notes |
| Grignard Formation | ||
| Solvent | Anhydrous Diethyl Ether or THF | Essential for stabilization of the Grignard reagent. |
| Magnesium | 1.1 - 1.5 equivalents | A slight excess ensures complete reaction of the alkyl bromide. |
| Activation Method | Iodine crystal, 1,2-dibromoethane | To initiate the reaction on the magnesium surface. |
| Reaction Time | 1 - 3 hours | Monitored by the consumption of magnesium. |
| Reaction with Electrophile | ||
| Electrophile | Aldehyde, Ketone, Ester, etc. | 1.0 equivalent. |
| Temperature | 0 °C to room temperature | Addition at low temperature to control exotherm. |
| Reaction Time | 1 - 4 hours | Monitored by TLC. |
| Work-up | Saturated aq. NH₄Cl or dilute HCl | To quench and protonate the alkoxide. |
| Expected Product Yield | 60 - 85% | Dependent on the electrophile and reaction conditions.[6] |
III. Friedel-Crafts Alkylation
The Friedel-Crafts alkylation involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst, such as AlCl₃ or FeCl₃.[7][8] However, this reaction has several limitations when using secondary alkyl halides like this compound. These include the possibility of carbocation rearrangements, polyalkylation (as the alkylated product is more reactive than the starting material), and the deactivation of the aromatic ring by certain substituents.[9] Due to these potential issues, direct Friedel-Crafts alkylation with this compound may lead to a mixture of products and is often less synthetically useful than other methods for introducing the 4-ethylcyclohexyl group to an aromatic ring. A common alternative is Friedel-Crafts acylation followed by reduction.
Visualizations
Caption: General workflow for nucleophilic substitution reactions.
Caption: Competing reaction pathways for this compound.
Caption: Experimental workflow for a Grignard reaction.
Conclusion
This compound serves as a versatile reagent for the introduction of the 4-ethylcyclohexyl group into organic molecules. Its utility is demonstrated in a range of transformations, most notably in nucleophilic substitution reactions with O, N, and S nucleophiles, and in the formation of Grignard reagents for subsequent carbon-carbon bond formation. While direct Friedel-Crafts alkylation presents challenges, the alternative methods described provide reliable routes for the synthesis of 4-ethylcyclohexyl-containing compounds. The protocols and data presented herein, adapted from closely related systems, provide a solid foundation for researchers to utilize this important building block in the development of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. mt.com [mt.com]
- 9. byjus.com [byjus.com]
Application Notes and Protocols for the Synthesis of 4-Ethylcyclohexene from 1-Bromo-4-ethylcyclohexane
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed experimental protocol for the synthesis of 4-ethylcyclohexene (B1329803) from 1-bromo-4-ethylcyclohexane via an E2 elimination reaction. The procedure involves the dehydrobromination of the alkyl halide using a strong, sterically hindered base, potassium tert-butoxide, to favor the formation of the desired alkene product. This method is a common and effective strategy for the creation of unsaturated cyclic systems, which are valuable intermediates in organic synthesis.
The reaction proceeds through an E2 (bimolecular elimination) mechanism, which requires an anti-periplanar arrangement of the proton to be abstracted and the leaving group (bromide).[1][2] The choice of a bulky base like potassium tert-butoxide is crucial for regioselectivity, often favoring the Hofmann product (less substituted alkene) if steric hindrance is a significant factor.[3] However, in the case of this compound, the primary product expected is the more stable Zaitsev product, 4-ethylcyclohexene.
Experimental Protocol
Materials:
-
This compound (cis/trans mixture)
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stir bar and stir plate
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol.[3]
-
Addition of Reactant: To the stirred solution at room temperature, add this compound (1.0 equivalent).[3]
-
Reaction: Heat the reaction mixture to reflux for a period of 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous ammonium chloride solution.[3]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[3][4]
-
Combine the organic layers and wash sequentially with water and then brine.[3][4]
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.[4][5]
-
Purification: The crude product can be purified by distillation to yield pure 4-ethylcyclohexene.[5]
Data Presentation
The following table summarizes the quantitative data for a representative synthesis of 4-ethylcyclohexene.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | Starting material.[3] |
| Potassium tert-butoxide | 1.5 equivalents | Bulky base to promote E2 elimination.[3] |
| Anhydrous tert-butanol | Sufficient to dissolve the base | Solvent for the reaction.[3] |
| Reaction Conditions | ||
| Temperature | Reflux | To ensure the reaction proceeds at a reasonable rate.[3] |
| Reaction Time | 6-8 hours | Monitor by TLC or GC for completion.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent side reactions with atmospheric moisture and oxygen.[3] |
| Product | ||
| Product Name | 4-ethylcyclohexene | The desired alkene. |
| Molecular Formula | C8H14 | [6] |
| Molecular Weight | 110.20 g/mol | [6] |
| Expected Yield | Variable | Dependent on reaction scale and purification efficiency. |
Experimental Workflow Diagram
References
- 1. homework.study.com [homework.study.com]
- 2. a. The cis and isomers of 1-bromo-4-tert-butylcyclohexane react at differ.. [askfilo.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CAS 3742-42-5: 4-ethylcyclohexene | CymitQuimica [cymitquimica.com]
Application Notes and Protocols: Solvent Effects on the Reactivity of 1-Bromo-4-ethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the influence of solvent on the reactivity of 1-Bromo-4-ethylcyclohexane, a key consideration in synthetic chemistry and drug development. Understanding how solvent choice dictates the competition between substitution (SN1, SN2) and elimination (E1, E2) reactions is critical for controlling product outcomes. This document outlines the underlying mechanistic principles, provides experimental protocols for studying these effects, and presents quantitative data from analogous systems to illustrate these concepts.
Introduction
This compound is a substituted alkyl halide whose reactivity is profoundly influenced by the surrounding solvent medium. The choice of solvent can stabilize or destabilize transition states and intermediates, thereby altering reaction rates and favoring one mechanistic pathway over another. For this secondary alkyl halide, the primary competing pathways are unimolecular (S N 1, E1) and bimolecular (S N 2, E2) reactions.
Polar protic solvents, such as water, alcohols, and carboxylic acids, are capable of hydrogen bonding and possess high dielectric constants. These solvents excel at solvating both cations and anions. They strongly favor S N 1 and E1 pathways by stabilizing the carbocation intermediate and the leaving group.
Polar aprotic solvents, including acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), have dipoles that allow them to solvate cations, but they are less effective at solvating anions. This leaves the nucleophile or base less "caged" by the solvent, enhancing its nucleophilicity and basicity, thus favoring S N 2 and E2 reactions.
Mechanistic Pathways
The reaction of this compound can proceed through four main pathways, with the solvent playing a crucial role in determining the predominant mechanism.
Unimolecular Pathways (S N 1 and E1)
In polar protic solvents, the C-Br bond in this compound can ionize to form a secondary carbocation intermediate. This is the rate-determining step for both S N 1 and E1 reactions.[1] The planar carbocation can then be attacked by a solvent molecule (nucleophile) to yield a substitution product (S N 1) or lose a proton to the solvent (acting as a base) to form an alkene (E1).[1]
Bimolecular Pathways (S N 2 and E2)
In the presence of a strong nucleophile or base, particularly in polar aprotic solvents, bimolecular pathways are favored. An S N 2 reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. An E2 reaction is a concerted process where a base removes a proton and the leaving group departs simultaneously. The stereochemistry of the substrate is critical for E2 reactions, which require an anti-periplanar arrangement of a β-hydrogen and the leaving group.[1]
Quantitative Data for Analogous Systems
Table 1: Relative Solvolysis Rates of cis- and trans-1-Bromo-4-tert-butylcyclohexane in 80% Aqueous Ethanol (B145695)
| Isomer | Relative Rate (k rel) | Major Products |
| cis-1-Bromo-4-tert-butylcyclohexane | Faster | S N 1 (alcohol) and E1 (alkene) |
| trans-1-Bromo-4-tert-butylcyclohexane | Slower | S N 1 (alcohol) and E1 (alkene) |
Note: The cis isomer, with its axial bromine, is less stable and thus has a lower activation energy for carbocation formation, leading to a faster solvolysis rate.[2]
Table 2: Product Distribution in the Reaction of cis- and trans-1-Bromo-4-tert-butylcyclohexane with Sodium Ethoxide in Ethanol (E2 Conditions)
| Isomer | Relative Rate | Major Product | Minor Product |
| cis-1-Bromo-4-tert-butylcyclohexane | Very Fast | 4-tert-butylcyclohexene | - |
| trans-1-Bromo-4-tert-butylcyclohexane | Very Slow | (Minor substitution) | 4-tert-butylcyclohexene |
Note: The cis isomer readily adopts a conformation with an axial bromine, which is required for the anti-periplanar geometry of the E2 transition state, resulting in a much faster elimination rate.[3]
Experimental Protocols
The following protocols are generalized methods for studying the solvent effects on the reactivity of this compound.
Protocol for Solvolysis (S N 1/E1) of this compound
Objective: To determine the rate of solvolysis and the product distribution in a polar protic solvent.
Materials:
-
This compound (cis/trans mixture or isolated isomers)
-
Absolute Ethanol
-
Standardized solution of Sodium Hydroxide (B78521) (e.g., 0.05 M)
-
Phenolphthalein (B1677637) indicator
-
Volumetric flasks, pipettes, burette
-
Constant temperature water bath
-
Reaction vials with screw caps
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution of this compound in absolute ethanol (e.g., 0.1 M).
-
Place several sealed reaction vials containing the solution in a constant temperature water bath (e.g., 50 °C).
-
At regular time intervals, remove a vial and quench the reaction by placing it in an ice bath.
-
Titrate the generated hydrobromic acid (HBr) with the standardized sodium hydroxide solution using phenolphthalein as an indicator to determine the extent of the reaction.
-
Alternatively, at each time point, an aliquot can be removed and analyzed by GC-MS to determine the disappearance of the starting material and the formation of substitution and elimination products.
-
The first-order rate constant (k) can be determined by plotting ln([Substrate]) versus time.
Protocol for Elimination (E2) of this compound
Objective: To determine the product distribution in an E2 reaction.
Materials:
-
This compound (cis/trans mixture or isolated isomers)
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol.
-
Add this compound to the solution.
-
Heat the mixture to reflux for a specified period (e.g., 2 hours), monitoring the reaction by thin-layer chromatography (TLC).
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Analyze the resulting product mixture by GC-MS to determine the ratio of elimination products.
Conclusion
The reactivity of this compound is highly dependent on the solvent. Polar protic solvents favor unimolecular (S N 1/E1) reactions through the stabilization of a carbocation intermediate. In contrast, strong bases in polar aprotic solvents promote bimolecular elimination (E2), with the reaction rate being highly sensitive to the stereochemistry of the substrate. The provided protocols offer a framework for the systematic investigation of these solvent effects, which is essential for the rational design of synthetic routes in various research and development settings.
References
protocol for the reaction of 1-Bromo-4-ethylcyclohexane with sodium azide
Abstract
This application note provides a detailed protocol for the synthesis of 1-Azido-4-ethylcyclohexane via a nucleophilic substitution reaction between 1-Bromo-4-ethylcyclohexane and sodium azide (B81097). This procedure is intended for researchers in organic synthesis, medicinal chemistry, and drug development. The protocol includes a comprehensive description of the reaction setup, work-up, purification, and characterization of the final product. All necessary safety precautions for handling the hazardous reagents are also detailed.
Introduction
Alkyl azides are versatile intermediates in organic synthesis, serving as precursors for the synthesis of amines, amides, and various nitrogen-containing heterocycles through reactions such as the Staudinger ligation and click chemistry. The reaction of an alkyl halide with sodium azide is a common and effective method for the preparation of alkyl azides. This document outlines a specific protocol for the synthesis of 1-Azido-4-ethylcyclohexane, a potentially valuable building block in the development of novel therapeutics and functional materials. The reaction proceeds via an SN2 mechanism, where the azide ion displaces the bromide ion.
Reaction Scheme
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Sigma-Aldrich |
| Sodium Azide (NaN₃) | ≥99.5% | Sigma-Aldrich |
| Dimethylformamide (DMF), anhydrous | ≥99.8% | Sigma-Aldrich |
| Diethyl ether (Et₂O), anhydrous | ≥99.7% | Sigma-Aldrich |
| Saturated aqueous NaHCO₃ solution | Reagent Grade | In-house prep. |
| Brine (saturated aq. NaCl) | Reagent Grade | In-house prep. |
| Anhydrous Magnesium Sulfate (B86663) (MgSO₄) | Laboratory Grade | Fisher Scientific |
| Round-bottom flask, 100 mL | - | - |
| Magnetic stirrer and stir bar | - | - |
| Heating mantle with controller | - | - |
| Reflux condenser | - | - |
| Separatory funnel, 250 mL | - | - |
| Rotary evaporator | - | - |
| Thin Layer Chromatography (TLC) plates | Silica (B1680970) gel 60 F₂₅₄ | Merck |
WARNING: Safety Precautions
-
Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin.[1] It can also form explosive heavy metal azides if it comes into contact with metals like lead or copper, which may be present in plumbing.[2][3] Handle sodium azide with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[4] Avoid using metal spatulas for handling sodium azide; use plastic or ceramic spatulas instead.[3]
-
Organic azides can be explosive, especially when heated or subjected to shock.[5] Always handle with care and behind a blast shield.
-
Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.
-
Diethyl ether is extremely flammable.
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 5 mL per 1 g of substrate).
-
Addition of Sodium Azide: To the stirred solution, carefully add sodium azide (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C using a heating mantle. Stir the mixture vigorously for 12-24 hours.[6]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing deionized water (approximately 3 times the volume of DMF used).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).[5]
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[6]
-
-
Purification: Purify the crude 1-Azido-4-ethylcyclohexane by vacuum distillation or column chromatography on silica gel to obtain the final product.[6]
Data Presentation
| Parameter | Value | Reference/Notes |
| Starting Material | This compound | MW: 191.11 g/mol [3] |
| Reagent | Sodium Azide (NaN₃) | MW: 65.01 g/mol |
| Stoichiometry | 1.0 eq : 1.5 eq | Substrate : NaN₃ |
| Solvent | Anhydrous Dimethylformamide (DMF) | Polar aprotic solvent[6] |
| Reaction Temperature | 80-90 °C | |
| Reaction Time | 12-24 hours | Monitor by TLC[6] |
| Expected Product | 1-Azido-4-ethylcyclohexane | C₈H₁₅N₃, MW: 153.23 g/mol |
| Expected Yield | 75-90% | Dependent on purity and work-up efficiency[6] |
| Characterization | ||
| IR (neat, cm⁻¹) | ~2100 (strong, sharp N₃ stretch) | Characteristic azide stretch[7][8] |
| ¹H NMR (CDCl₃, ppm) | Predicted: 3.2-3.5 (m, 1H, CH-N₃), 0.8-2.2 (m, 14H) | Based on similar structures |
| ¹³C NMR (CDCl₃, ppm) | Predicted: ~60 (C-N₃), other signals in aliphatic region | Based on similar structures |
Experimental Workflow
Caption: Workflow for the synthesis of 1-Azido-4-ethylcyclohexane.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 1-Azido-4-ethylcyclohexane. By following the outlined procedures and adhering to the stringent safety precautions, researchers can effectively synthesize this valuable chemical intermediate for further applications in drug discovery and materials science. The provided data and workflow are intended to facilitate the successful execution of this synthetic transformation.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H15Br | CID 22913766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 1-(Bromomethyl)-4-ethylcyclohexane | C9H17Br | CID 15217371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 181804-88-6 [sigmaaldrich.com]
- 7. datapdf.com [datapdf.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Bromo-4-ethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 1-Bromo-4-ethylcyclohexane, a valuable alkyl halide intermediate in pharmaceutical and organic synthesis. Two robust and widely applicable methods are presented: the reaction of 4-ethylcyclohexanol (B27859) with hydrogen bromide generated in situ from sodium bromide and sulfuric acid, and its reaction with phosphorus tribromide. These protocols are designed for scalability and reproducibility in a research or pilot plant setting. This guide includes comprehensive experimental procedures, tabulated quantitative data for easy comparison, and a visual workflow diagram to ensure clarity and ease of use.
Introduction
This compound is a key building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs). The cyclohexane (B81311) scaffold functionalized with an ethyl group and a reactive bromine atom allows for diverse subsequent chemical modifications, such as Grignard reagent formation, cross-coupling reactions, and nucleophilic substitutions. The stereochemistry of the substituents on the cyclohexane ring (cis/trans) can significantly influence the properties and reactivity of its derivatives, making controlled synthesis crucial. The protocols detailed herein provide reliable methods for the preparation of this compound from the readily available starting material, 4-ethylcyclohexanol.
Chemical Structures
-
Starting Material: 4-Ethylcyclohexanol
-
Product: this compound
Physicochemical Properties
The physical and chemical properties of the starting material and the final product are summarized in the table below.
| Property | 4-Ethylcyclohexanol | This compound |
| Molecular Formula | C₈H₁₆O | C₈H₁₅Br |
| Molecular Weight | 128.21 g/mol | 191.11 g/mol [1] |
| Appearance | Colorless to light yellow clear liquid | Colorless to pale yellow liquid |
| Boiling Point | 83.5-84.5 °C @ 10 mm Hg | Not available |
| Density | 0.889 g/mL at 25 °C | Not available |
| CAS Number | 4534-74-1 | 181804-88-6[1] |
Experimental Protocols
Two primary methods for the large-scale synthesis of this compound are detailed below.
Method 1: Reaction with HBr (from NaBr and H₂SO₄)
This method involves the in situ generation of hydrogen bromide from sodium bromide and sulfuric acid, which then reacts with the alcohol. This is a cost-effective and common method for the bromination of secondary alcohols.
Reaction Scheme:
C₂H₅-C₆H₁₀-OH + NaBr + H₂SO₄ → C₂H₅-C₆H₁₀-Br + NaHSO₄ + H₂O
Materials:
-
4-Ethylcyclohexanol
-
Sodium bromide (NaBr)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Ice
-
Water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated brine solution (NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or dichloromethane (B109758)
Equipment:
-
Large round-bottom flask (appropriate for the scale)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar or overhead stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a stirrer, reflux condenser, and an addition funnel, add 4-ethylcyclohexanol (1.0 eq) and sodium bromide (1.2 eq).
-
Cooling: Cool the flask in an ice-water bath.
-
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (1.2 eq) dropwise from the addition funnel. Maintain the internal temperature below 20°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 95-105°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a mixture of ice and water.
-
Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Method 2: Reaction with Phosphorus Tribromide (PBr₃)
This protocol utilizes phosphorus tribromide (PBr₃) as the brominating agent, a common and effective reagent for converting secondary alcohols to alkyl bromides, often with inversion of stereochemistry.[2]
Reaction Scheme:
3 C₂H₅-C₆H₁₀-OH + PBr₃ → 3 C₂H₅-C₆H₁₀-Br + H₃PO₃
Materials:
-
4-Ethylcyclohexanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Ice
-
Water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated brine solution (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask (appropriate for the scale)
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar or overhead stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask under a nitrogen atmosphere, add 4-ethylcyclohexanol (1.0 eq) dissolved in anhydrous diethyl ether or dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (0.4 eq, as 1 mole of PBr₃ reacts with 3 moles of alcohol) dropwise via the addition funnel, maintaining the internal temperature below 5°C.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours. The reaction can be gently refluxed for 2-3 hours to ensure completion. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice to quench the excess PBr₃.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether or dichloromethane (2 x volume of the aqueous layer). Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to yield this compound.
Data Presentation
Reaction Parameters
The following table summarizes the key reaction parameters for the two synthetic methods.
| Parameter | Method 1 (HBr/H₂SO₄) | Method 2 (PBr₃) |
| Stoichiometry | 4-Ethylcyclohexanol (1.0 eq), NaBr (1.2 eq), H₂SO₄ (1.2 eq) | 4-Ethylcyclohexanol (1.0 eq), PBr₃ (0.4 eq) |
| Solvent | None (reagents act as solvent) | Anhydrous diethyl ether or dichloromethane |
| Temperature | 0-20°C (addition), Reflux (95-105°C) (reaction) | 0-5°C (addition), RT to Reflux (reaction) |
| Reaction Time | 4-6 hours | 3-5 hours |
| Typical Yield | 70-85% (Estimated) | 75-90% (Estimated) |
| Work-up | Aqueous work-up and extraction | Aqueous quench, work-up, and extraction |
| Purification | Vacuum Distillation | Vacuum Distillation |
Analytical and Spectroscopic Data
The following table summarizes the expected analytical and spectroscopic data for the characterization of this compound. Data for the closely related compound 1-bromo-4-methylcyclohexane (B1584704) is provided for comparison where specific data for the title compound is unavailable.
| Analysis | Expected Data for this compound |
| ¹H NMR (CDCl₃) | Predicted: δ 4.0-4.2 (m, 1H, -CHBr), 2.2-1.0 (m, 12H, cyclohexane and -CH₂- protons), 0.9 (t, 3H, -CH₃). |
| ¹³C NMR (CDCl₃) | Predicted: δ 60-65 (-CHBr), 35-45 (cyclohexane carbons), 28-32 (cyclohexane carbons), ~28 (-CH₂-), ~11 (-CH₃). A total of 6 unique signals are expected due to symmetry. |
| IR (neat) | Predicted: 2925-2850 cm⁻¹ (C-H stretch), 1450 cm⁻¹ (C-H bend), 650-550 cm⁻¹ (C-Br stretch). |
| Mass Spec (EI) | Predicted: Molecular ion peaks at m/z 190 and 192 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). Fragmentation would likely involve loss of Br (m/z 111) and subsequent fragmentation of the ethylcyclohexyl cation. |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
References
The Role of 1-Bromo-4-ethylcyclohexane in the Synthesis of Substituted Cyclohexanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
1-Bromo-4-ethylcyclohexane is a key building block in organic synthesis, serving as a versatile precursor for the introduction of the 4-ethylcyclohexyl moiety into a variety of molecular scaffolds. The substituted cyclohexane (B81311) ring is a prevalent motif in medicinal chemistry, offering a desirable combination of lipophilicity and conformational rigidity. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations, including Grignard reagent formation, nucleophilic substitution, and elimination reactions.
Note: Detailed experimental data for this compound is not extensively available in published literature. The following protocols are based on established procedures for the closely related and well-studied analog, 1-bromo-4-(propan-2-yl)cyclohexane. The reactivity of this compound is expected to be highly analogous.
Grignard Reagent Formation and Subsequent Reactions
The formation of (4-ethylcyclohexyl)magnesium bromide, a Grignard reagent, from this compound opens up a vast array of possibilities for carbon-carbon bond formation. This is a fundamental reaction for creating more complex molecules.[1]
Experimental Protocol: Synthesis of (4-ethylcyclohexyl)magnesium bromide and its reaction with an electrophile (e.g., Benzaldehyde)
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 eq) and a small crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF.
-
Add a small amount of the bromide solution to the magnesium. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing. Gentle warming may be required to initiate the reaction.[1]
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour.
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the stirred Grignard solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product, (4-ethylcyclohexyl)(phenyl)methanol, can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data Summary for Grignard Reaction:
| Reagent/Parameter | Molar Equivalent/Condition | Purpose |
| This compound | 1.0 eq | Starting material |
| Magnesium Turnings | 1.2 eq | Formation of Grignard reagent |
| Anhydrous THF | Solvent | Stabilizes the Grignard reagent |
| Iodine | Catalytic | Activates the magnesium surface |
| Benzaldehyde | 1.0 eq | Electrophile for C-C bond formation |
| Saturated aq. NH₄Cl | - | Quenching agent |
| Temperature | Reflux (formation), 0°C to RT (reaction) | Control of reaction rate |
Diagram of Grignard Reagent Formation and Reaction Workflow:
References
Troubleshooting & Optimization
minimizing elimination byproducts in 1-Bromo-4-ethylcyclohexane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving 1-Bromo-4-ethylcyclohexane. The focus is on minimizing elimination byproducts to maximize the yield of desired substitution products.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of 4-ethylcyclohexene (B1329803) as a byproduct in my substitution reaction. What is causing this?
A1: The formation of 4-ethylcyclohexene is due to a competing elimination reaction (E1 or E2). Several factors can favor elimination over the desired substitution (SN1 or SN2) pathway. These include high reaction temperatures, the use of a strong or sterically hindered base, and the choice of a protic solvent.[1] For cyclohexyl systems, the stereochemistry of the substrate is also a critical factor, as the E2 mechanism requires a specific anti-periplanar (diaxial) arrangement between a β-hydrogen and the bromine leaving group.[1][2]
Q2: How can I minimize the formation of elimination byproducts and increase the yield of the substitution product?
A2: To favor substitution, careful control of reaction conditions is crucial. Key strategies include:
-
Lowering the Temperature: Substitution reactions generally have a lower activation energy than elimination reactions.[1] Therefore, conducting the reaction at a lower temperature kinetically favors the substitution pathway.[1]
-
Choosing the Right Nucleophile/Base: Employ a strong nucleophile that is a weak base.[1] Species like azide (B81097) (N₃⁻), cyanide (CN⁻), or acetate (B1210297) (CH₃CO₂⁻) are excellent choices for SN2 reactions.[1] Avoid strong, bulky bases such as potassium tert-butoxide (t-BuOK), which are designed to promote elimination.[1]
-
Selecting an Appropriate Solvent: For SN2 reactions, which are often preferable for secondary halides to avoid carbocation rearrangements and E1 competition, a polar aprotic solvent like DMF, DMSO, or acetone (B3395972) is ideal.[1] These solvents enhance the nucleophile's reactivity.[1]
-
Considering the Substrate's Stereochemistry: The trans isomer of this compound is significantly less prone to E2 elimination than the cis isomer. This is because the bulky ethyl group in the trans isomer locks the cyclohexane (B81311) ring in a conformation where the bromine is in an equatorial position, which is unfavorable for the anti-periplanar geometry required for E2 elimination.[2][3][4] If possible, using the trans isomer is highly recommended to suppress the E2 pathway.
Q3: Which isomer of this compound, cis or trans, is more suitable for obtaining a substitution product?
A3: The trans isomer is generally more suitable for obtaining a high yield of the substitution product, particularly via an SN2 mechanism. In its most stable conformation, the trans isomer places both the ethyl group and the bromine atom in equatorial positions. An equatorial leaving group is sterically hindered for the backside attack required for an SN2 reaction, but it is also poorly aligned for an E2 elimination. The cis isomer, in its most stable conformation, has an axial bromine, which is well-disposed for E2 elimination with an anti-periplanar axial hydrogen, making the elimination reaction much faster for this isomer.[2][3][5][6][7]
Q4: Can I use a strong, non-bulky base like sodium ethoxide to achieve substitution?
A4: While sodium ethoxide is a strong nucleophile, it is also a strong base. With a secondary alkyl halide like this compound, using a strong base will likely lead to a significant amount of the E2 elimination product, 4-ethylcyclohexene.[2] To favor substitution, it is better to use a nucleophile with low basicity, such as sodium azide or sodium cyanide.[1]
Troubleshooting Guide: High Elimination Byproduct Yield
If you are observing a higher-than-expected yield of 4-ethylcyclohexene, consult the following guide:
| Issue | Probable Cause | Recommended Solution |
| High Alkene Yield | Reaction temperature is too high. Elimination is entropically favored and has a higher activation energy, making it more competitive at elevated temperatures.[1] | Lower the reaction temperature. If the reaction is too slow, consider a more reactive nucleophile or a longer reaction time at a lower temperature. |
| The nucleophile being used is too basic. Strong bases (e.g., hydroxides, alkoxides) will favor E2 elimination. | Switch to a good nucleophile that is a weak base. Examples include azide (N₃⁻), cyanide (CN⁻), or a thiolate (RS⁻).[1] | |
| A sterically hindered base is being used. Bulky bases (e.g., potassium tert-butoxide) are designed to favor elimination. | Use a non-bulky, weakly basic, and highly nucleophilic reagent. | |
| A polar protic solvent (e.g., ethanol, water) is being used. These solvents can solvate the nucleophile, reducing its nucleophilicity and promoting elimination. | Change to a polar aprotic solvent such as DMF, DMSO, or acetone to enhance the nucleophilicity for an SN2 reaction.[1] | |
| The cis isomer of this compound is being used. The axial bromine in the cis isomer is primed for rapid E2 elimination.[2][3] | If possible, use the trans isomer. If the cis isomer must be used, maintain a low reaction temperature and use a non-basic nucleophile. |
Data Presentation: Illustrative Product Ratios
| Substrate Isomer | Nucleophile/Base | Solvent | Temperature | Major Product | Minor Product |
| trans-1-Bromo-4-ethylcyclohexane | NaN₃ | DMF | Low | Substitution (SN2) | Elimination (E2) |
| cis-1-Bromo-4-ethylcyclohexane | NaN₃ | DMF | Low | Substitution (SN2) | Elimination (E2) |
| trans-1-Bromo-4-ethylcyclohexane | NaOEt | Ethanol | High | Elimination (E2) | Substitution (SN2) |
| cis-1-Bromo-4-ethylcyclohexane | NaOEt | Ethanol | High | Elimination (E2) | Substitution (SN2) |
| trans-1-Bromo-4-ethylcyclohexane | KOC(CH₃)₃ | t-BuOH | High | Elimination (E2) | - |
| cis-1-Bromo-4-ethylcyclohexane | KOC(CH₃)₃ | t-BuOH | High | Elimination (E2) | - |
Experimental Protocols
Protocol 1: Maximizing SN2 Product with Sodium Azide
This protocol is designed to favor the SN2 pathway for the reaction of trans-1-Bromo-4-ethylcyclohexane with sodium azide to synthesize cis-1-Azido-4-ethylcyclohexane.
Materials:
-
trans-1-Bromo-4-ethylcyclohexane (1.0 eq)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.[1]
-
Reagents: Add trans-1-Bromo-4-ethylcyclohexane and sodium azide to the flask.[1][8]
-
Solvent: Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the alkyl halide.[1]
-
Reaction: Stir the mixture at a low to moderate temperature (e.g., 25-50 °C). Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and wash sequentially with water (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).[1][8]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[1][8]
-
Purification: Purify the crude product by column chromatography or distillation to isolate the desired cis-1-Azido-4-ethylcyclohexane.[1]
Visualizations
Caption: Factors influencing substitution vs. elimination pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solved When cis -1-bromo-4-tert -butylcyclohexane is | Chegg.com [chegg.com]
- 6. When cis-1-bromo-4-tert-butylcyclohexane is treated with sodium ethoxide .. [askfilo.com]
- 7. homework.study.com [homework.study.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Bromo-4-ethylcyclohexane by Fractional Distillation
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of 1-Bromo-4-ethylcyclohexane via fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in crude this compound typically include unreacted starting material (4-ethylcyclohexanol), the elimination byproduct (4-ethylcyclohexene), residual solvents from the synthesis, and water from the work-up. Isomeric byproducts may also be present depending on the synthetic route.[1]
Q2: Why is fractional distillation recommended over simple distillation for purifying this compound?
A2: Fractional distillation is recommended because of the likely presence of impurities with boiling points relatively close to the product.[1] For instance, the elimination byproduct, 4-ethylcyclohexene (B1329803), has a boiling point that necessitates the increased separation efficiency of a fractionating column. Simple distillation is generally only effective for separating liquids with boiling point differences greater than 70-100°C.[2][3][4]
Q3: Can fractional distillation separate the cis and trans isomers of this compound?
A3: The separation of cis and trans isomers by fractional distillation can be challenging and depends on a significant difference in their boiling points. While these diastereomers have different physical properties, their boiling points may be very close.[5] For high-purity separation of isomers, other techniques like preparative gas chromatography might be more effective.[5]
Q4: My crude product is colored. What is the cause and how can I remove it?
A4: A brown or purplish color in the crude product often indicates the presence of dissolved bromine (Br₂).[1] This can be removed during the aqueous work-up by washing the organic layer with a reducing agent solution, such as saturated aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃), until the color disappears.[1]
Q5: What is the expected boiling point of this compound?
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| No Distillate Collected | - Insufficient heating.- Leak in the distillation apparatus.- Condenser water is too cold, causing solidification. | - Gradually increase the heating mantle temperature.- Check all joints and connections for a proper seal. Use vacuum grease for ground glass joints if performing a vacuum distillation.- Ensure the condenser water is not excessively cold, especially for higher boiling point compounds. |
| Bumping or Uncontrolled Boiling | - Absence of boiling chips or a stir bar.- Heating too rapidly. | - Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.- Heat the flask gradually to ensure smooth boiling. |
| Poor Separation of Fractions | - Distillation rate is too fast.- Inefficient fractionating column.- Column is not properly insulated. | - Reduce the heating rate to allow for proper vapor-liquid equilibria to be established in the column.- Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).- Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient. |
| Temperature Fluctuations at the Thermometer | - Distillation rate is too high.- Improper thermometer placement. | - Decrease the heating rate.- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head. |
| Product Yield is Low | - Incomplete reaction or significant side reactions.- Loss of product during work-up.- Inefficient distillation setup leading to product loss. | - Optimize the synthesis reaction conditions.- Be careful during aqueous extractions to minimize product loss.- Ensure the distillation apparatus is well-sealed. Do not distill to dryness to avoid product decomposition.[1] |
| Emulsion Formation During Work-up | - Vigorous shaking of the separatory funnel. | - Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[1] |
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₁₅Br | 191.11[6] | ~190-210 (estimated at 760 mmHg) |
| 4-Ethylcyclohexanol (B27859) | C₈H₁₆O | 128.21[7] | 185.7 (estimated at 760 mmHg)[1][8] |
| 4-Ethylcyclohexene | C₈H₁₄ | 110.20[9][10] | 130.8 (at 760 mmHg)[9][10] |
Experimental Protocols
Pre-Distillation Work-up
-
Transfer the crude reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water, to remove water-soluble impurities.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution, to neutralize any residual acid.
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution, if the organic layer is colored, to remove excess bromine.[1]
-
Brine (saturated NaCl solution), to facilitate separation and remove the bulk of the water.[1]
-
-
Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂).
-
Filter or decant the dried organic layer to remove the drying agent.
Fractional Distillation Protocol
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (a Vigreux column is suitable), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charging the Flask: Add the dried crude product to the round-bottom flask, along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Slowly heat the flask using a heating mantle.
-
Collecting Fractions:
-
Forerun: Collect the initial fraction that distills at a lower temperature. This will contain any low-boiling impurities, such as residual solvent and 4-ethylcyclohexene (b.p. ~131°C).[9][10]
-
Main Fraction: As the temperature rises and stabilizes, change the receiving flask to collect the main fraction corresponding to this compound. Record the temperature range of the distillation.
-
Higher-Boiling Impurities: Stop the distillation before the flask goes to dryness. Any higher-boiling impurities, such as unreacted 4-ethylcyclohexanol (b.p. ~186°C), will remain in the distillation flask.[1][8]
-
-
Purity Analysis: The purity of the collected fractions can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for fractional distillation issues.
References
- 1. 4-ethyl cyclohexanol, 4534-74-1 [thegoodscentscompany.com]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. Purification [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C8H15Br | CID 22913766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Ethylcyclohexanol | 4534-74-1 [chemnet.com]
- 8. Page loading... [guidechem.com]
- 9. 4-Ethylcyclohexene|CAS 3742-42-5|C8H14 [benchchem.com]
- 10. Page loading... [guidechem.com]
identifying side products in the synthesis of 1-Bromo-4-ethylcyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-4-ethylcyclohexane.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure sufficient reaction time and appropriate temperature. |
| Side Reactions | The formation of elimination or isomeric byproducts can significantly reduce the yield of the desired product. Optimize reaction conditions (e.g., temperature, choice of solvent and reagents) to minimize side reactions. For instance, lower temperatures generally favor substitution over elimination. |
| Loss During Work-up | Product can be lost during aqueous extractions if the layers are not separated carefully or if emulsions form. To break emulsions, add brine or a small amount of a different organic solvent. Ensure complete extraction by performing multiple extractions with smaller volumes of solvent. |
| Inefficient Purification | Improper distillation techniques can lead to product loss. Ensure the distillation apparatus is properly set up and insulated. For heat-sensitive compounds, consider vacuum distillation to lower the boiling point and prevent decomposition.[1] |
Issue 2: Presence of Unexpected Peaks in GC-MS or NMR Analysis
| Potential Cause | Recommended Action |
| Isomeric Byproducts | Depending on the synthetic route, various isomers of this compound can be formed. Use high-resolution analytical techniques like capillary GC or high-field NMR to identify and quantify these isomers. Purification by fractional distillation or preparative chromatography may be necessary. |
| Elimination Byproduct | The presence of 4-ethylcyclohexene (B1329803) is a common issue, particularly in syntheses from 4-ethylcyclohexanol (B27859).[1] This can be identified by its characteristic alkene signals in ¹H and ¹³C NMR, and its lower boiling point. To minimize its formation, use milder reaction conditions and avoid strong, non-nucleophilic bases. |
| Unreacted Starting Material | Residual starting material (e.g., 4-ethylcyclohexanol, 4-ethylcyclohexene, or ethylcyclohexane) can be a significant impurity.[1] Ensure the reaction goes to completion and purify the product thoroughly, for example, by washing the organic layer to remove unreacted alcohol or by careful distillation. |
| Solvent Residues | Traces of reaction or extraction solvents may be present in the final product. Remove residual solvents under reduced pressure. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound and what are their potential side products?
There are three primary synthetic routes, each with its own set of potential side products:
-
Substitution Reaction of 4-ethylcyclohexanol: This method typically employs reagents like hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).[2] The main side product is the elimination product, 4-ethylcyclohexene.[1] Unreacted 4-ethylcyclohexanol can also be a significant impurity.
-
Electrophilic Addition of HBr to 4-ethylcyclohexene: This reaction should proceed according to Markovnikov's rule to yield the desired product.[3][4] However, the presence of peroxides can initiate a free-radical mechanism, leading to the anti-Markovnikov product.[5][6] Carbocation rearrangements, although less likely in this specific case due to the symmetrical nature of the intermediate, are a theoretical possibility in similar systems and could lead to isomeric bromocyclohexane (B57405) derivatives.[3]
-
Free-Radical Bromination of Ethylcyclohexane: This method is generally less selective and can produce a complex mixture of products.[7] Side products include various positional isomers of bromoethylcyclohexane (e.g., secondary and tertiary bromides) and compounds where bromination has occurred on the ethyl group.[8][9][10]
Q2: My crude product is colored. What is the cause and how can I remove the color?
A yellow or brown color in the crude product often indicates the presence of dissolved bromine (Br₂). This can be easily removed during the work-up by washing the organic layer with a reducing agent solution, such as saturated aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃).[1]
Q3: How can I distinguish between the cis and trans isomers of this compound?
The cis and trans isomers can often be distinguished and separated using analytical techniques like capillary Gas Chromatography (GC), where they will likely have different retention times. Spectroscopic methods, particularly ¹³C NMR, can also be used for identification, as the chemical shifts of the carbon atoms in the cyclohexane (B81311) ring will differ between the two isomers due to their different spatial arrangements.
Data Presentation
Table 1: Summary of Potential Side Products in the Synthesis of this compound
| Synthetic Route | Starting Material | Key Reagents | Major Potential Side Products |
| Nucleophilic Substitution | 4-ethylcyclohexanol | HBr or PBr₃ | 4-ethylcyclohexene, Unreacted 4-ethylcyclohexanol |
| Electrophilic Addition | 4-ethylcyclohexene | HBr | Anti-Markovnikov addition product (in presence of peroxides), Isomeric bromocyclohexanes (via rearrangement) |
| Free-Radical Bromination | Ethylcyclohexane | Br₂/UV light or Initiator | Positional isomers of bromoethylcyclohexane, Products of bromination on the ethyl group |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-ethylcyclohexanol via Nucleophilic Substitution
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-ethylcyclohexanol (1.0 eq).
-
Reagent Addition: Cool the flask in an ice bath and slowly add concentrated hydrobromic acid (48%, 2.0-3.0 eq).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Add diethyl ether and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize excess acid), and brine.[11] If the organic layer is colored, wash with a saturated aqueous sodium bisulfite solution.[1]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Chapter 6 Notes [web.pdx.edu]
- 5. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Chemistry: Radical Substitution: Radical bromination of hydrocarbons [westfield.ma.edu]
- 8. brainly.com [brainly.com]
- 9. Solved The major monobrominated product which results when | Chegg.com [chegg.com]
- 10. Solved The major monobrominated product which results when | Chegg.com [chegg.com]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
optimizing reaction yield for Grignard formation with 1-Bromo-4-ethylcyclohexane
This guide provides troubleshooting advice and frequently asked questions to optimize the formation of the Grignard reagent from 1-Bromo-4-ethylcyclohexane, a secondary alkyl halide prone to specific side reactions.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound won't start. What are the common causes and solutions?
A1: The failure of a Grignard reaction to initiate is a frequent challenge, primarily due to the passivating layer of magnesium oxide (MgO) on the magnesium surface and the presence of moisture.[1][2]
-
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under an inert atmosphere or by oven-drying. The solvents, typically tetrahydrofuran (B95107) (THF) or diethyl ether, must be anhydrous.[1][3] Even trace amounts of water can quench the reaction.[1]
-
Activate the Magnesium: The magnesium turnings require activation to remove the oxide layer and expose a fresh, reactive surface.[2] Several methods can be employed:
-
Chemical Activation: Add a small crystal of iodine, which will etch the magnesium surface.[1][2] The disappearance of the purple iodine color is an indicator of activation.[1][2] A few drops of 1,2-dibromoethane (B42909) are also highly effective, as it reacts readily with magnesium to expose a fresh surface.[2][4]
-
Mechanical Activation: Gently crush the magnesium turnings with a dry glass stir rod inside the reaction flask to break the oxide layer.[2][5]
-
Sonication: Using an ultrasonic bath can help clean the magnesium surface and facilitate the reaction's initiation.[4][5]
-
-
Q2: What are the visual cues that my Grignard reaction has successfully initiated?
A2: A successful initiation is marked by several observable signs. These include the disappearance of the color of a chemical activator like iodine, the spontaneous boiling of the solvent (particularly with a low-boiling point solvent like diethyl ether), the reaction mixture turning cloudy and grayish-brown, and a noticeable increase in temperature due to the exothermic nature of the reaction.[2]
Q3: I'm observing a significant amount of a high-boiling point byproduct. What is it, and how can I minimize its formation?
A3: A common side reaction in Grignard preparations, especially with secondary alkyl halides like this compound, is Wurtz coupling.[6] This occurs when the newly formed Grignard reagent reacts with the starting alkyl halide to form a dimer (in this case, 1,1'-diethyl-4,4'-bicyclohexane).[1][7][8][9]
-
Factors that Favor Wurtz Coupling:
-
High local concentration of the alkyl halide: Adding the this compound too quickly can lead to a high concentration before it can react with the magnesium.[1][10]
-
High reaction temperature: The coupling reaction is often favored at higher temperatures.[1][11][12]
-
Insufficiently activated magnesium: If the magnesium surface is not reactive enough, the alkyl halide has more opportunity to react with the already-formed Grignard reagent.[1]
-
-
Strategies to Minimize Wurtz Coupling:
Q4: Should I use diethyl ether or THF as the solvent for this reaction?
A4: Both diethyl ether and tetrahydrofuran (THF) are suitable solvents for Grignard reactions as they are aprotic and stabilize the Grignard reagent through coordination.[13][14][15][16] However, there are key differences:
-
Diethyl Ether: Has a lower boiling point (34.6°C), which can make initiation easier to observe through gentle reflux.[17]
-
THF: Has a higher boiling point (66°C) and is more polar, which can sometimes lead to faster reaction rates and better solubilization of reactants.[17][18][19] However, for some substrates, THF can promote Wurtz coupling more than diethyl ether.[10]
For secondary alkyl bromides, starting with diethyl ether is often a good choice due to potentially lower rates of Wurtz coupling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Presence of moisture in glassware or solvent.[1] 2. Passivated magnesium surface (oxide layer).[1][2] 3. Low reactivity of the alkyl bromide. | 1. Flame-dry all glassware under an inert atmosphere and use anhydrous solvents.[1][3] 2. Activate the magnesium using one of the methods described in FAQ 1 (iodine, 1,2-dibromoethane, crushing, or sonication).[2][4] 3. Gentle warming with a heat gun can help, but be cautious of runaway reactions.[6] |
| Low Yield of Grignard Reagent | 1. Wurtz coupling side reaction.[1][7] 2. Incomplete reaction. 3. Quenching by moisture or acidic impurities.[1] | 1. Ensure slow, dropwise addition of this compound, maintain a moderate temperature, and use highly activated magnesium.[1][10] 2. Allow for sufficient reaction time, often indicated by the consumption of most of the magnesium.[6] 3. Re-verify that all reagents and equipment are scrupulously dry. |
| Darkening of the Reaction Mixture | Formation of finely divided magnesium or decomposition products. | A color change to grayish or brownish is normal for Grignard reagent formation.[1] However, a very dark or black color might indicate decomposition, possibly due to overheating. Ensure the reaction temperature is controlled. |
Experimental Protocol: Formation of 4-ethylcyclohexylmagnesium bromide
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether (or THF)
-
Iodine (crystal) or 1,2-dibromoethane
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of Glassware: Rigorously dry all glassware in an oven overnight or by flame-drying under a vacuum. Assemble the apparatus while hot and allow it to cool under a stream of inert gas.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) and a magnetic stir bar into the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under an inert atmosphere until the iodine sublimes and deposits on the magnesium, then allow it to cool.[4][10]
-
Initiation: Add a small amount of anhydrous diethyl ether to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add approximately 10% of this solution to the stirred magnesium suspension.
-
Observation of Initiation: Successful initiation is indicated by the disappearance of the iodine color, gentle bubbling, a slight increase in temperature, and the formation of a cloudy, gray solution.[1][2][6] If the reaction does not start, gentle warming or sonication may be applied.[6]
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is crucial to minimize Wurtz coupling.[1][10]
-
Completion of Reaction: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed.[6] The resulting gray-black solution is the Grignard reagent and should be used immediately in the subsequent reaction step.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Grignard formation with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. homework.study.com [homework.study.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. ochemacademy.com [ochemacademy.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. byjus.com [byjus.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Page loading... [wap.guidechem.com]
- 18. brainly.com [brainly.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Low Yield in 1-Bromo-4-ethylcyclohexane Substitution Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with substitution reactions involving 1-Bromo-4-ethylcyclohexane. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a high percentage of 4-ethylcyclohexene. How can I favor the substitution product over the elimination byproduct?
A1: High yields of the alkene byproduct are due to competing elimination reactions (E1 or E2). To favor substitution (SN1 or SN2), consider the following adjustments:
-
Temperature: Lowering the reaction temperature is a critical first step. Elimination reactions have a higher activation energy than substitution reactions and are favored by heat.[1] Running the reaction at a lower temperature kinetically favors the substitution pathway.
-
Nucleophile/Base Selection: Employ a strong nucleophile that is a weak base. Reagents like sodium azide (B81097) (NaN₃), sodium cyanide (NaCN), or sodium iodide (NaI) are excellent choices for SN2 reactions as they are highly nucleophilic but not strongly basic. Avoid strong, bulky bases like potassium tert-butoxide (t-BuOK), which are designed to promote elimination.
-
Solvent Choice: For SN2 reactions, use a polar aprotic solvent such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). These solvents enhance the reactivity of the nucleophile. Polar protic solvents like ethanol (B145695) or water can promote E1 reactions and may solvate the nucleophile, reducing its effectiveness for SN2.
Q2: The substitution reaction is proceeding very slowly. What can I do to increase the reaction rate without increasing the elimination byproduct?
A2: A slow reaction rate can be addressed by:
-
Nucleophile Concentration: Increasing the concentration of the nucleophile can increase the rate of an SN2 reaction, as the rate is dependent on both the substrate and nucleophile concentrations.
-
Choice of Nucleophile: Ensure you are using a sufficiently potent nucleophile for the desired transformation.
-
Solvent: As mentioned, polar aprotic solvents like DMF or DMSO can significantly increase the rate of SN2 reactions by leaving the nucleophile "naked" and more reactive.
-
Leaving Group: While bromine is a good leaving group, in some specific cases, converting the alcohol precursor to a tosylate or mesylate, which are excellent leaving groups, might be an alternative synthetic strategy.
Q3: I am observing a mixture of stereoisomers in my product. How can I control the stereochemical outcome of the reaction?
A3: The stereochemistry of the product is determined by the reaction mechanism and the stereochemistry of the starting material.
-
For Inversion of Stereochemistry (SN2): To achieve inversion, you must use conditions that strongly favor the SN2 pathway. This includes using a strong, non-basic nucleophile, a polar aprotic solvent, and a low reaction temperature. The backside attack characteristic of the SN2 mechanism will lead to an inversion of the stereocenter. For this compound, using the trans isomer is less favorable for the competing E2 elimination, making it a better candidate for a clean SN2 reaction.
-
For a Racemic or Mixed Stereoisomer Product (SN1): If your goal is a racemic mixture, or if you are observing one and wish to understand why, it is likely due to an SN1 pathway. This pathway proceeds through a planar carbocation intermediate, which the nucleophile can attack from either face, leading to a loss of stereochemical information. SN1 reactions are favored by polar protic solvents (like ethanol or water), weaker nucleophiles, and tertiary or secondary substrates that can form stable carbocations.
Q4: Does the cis or trans isomer of this compound affect the outcome of the reaction?
A4: Yes, the starting isomer has a profound impact, particularly on the rate of the competing E2 elimination reaction.
-
Cis Isomer: In the most stable chair conformation of the cis isomer, the ethyl group is equatorial and the bromine atom is axial. An axial bromine is perfectly positioned for E2 elimination if there is an adjacent axial hydrogen, leading to a much faster elimination rate.
-
Trans Isomer: In the most stable chair conformation of the trans isomer, both the ethyl group and the bromine atom are in equatorial positions. For E2 elimination to occur, the bromine would need to be in an axial position, which would force the larger ethyl group into an unfavorable axial position. This high-energy conformation is not easily achieved, making the E2 reaction for the trans isomer significantly slower. Therefore, to favor substitution, using the trans isomer is generally advantageous.
Data Presentation: Factors Influencing Substitution vs. Elimination
| Parameter | Condition 1 | Expected Outcome | Condition 2 | Expected Outcome | Rationale |
| Temperature | Low Temperature (e.g., 25°C) | Higher Substitution Yield | High Temperature (e.g., 80°C) | Higher Elimination Yield | Elimination is entropically favored and has a higher activation energy.[1] |
| Nucleophile/Base | Strong Nucleophile, Weak Base (e.g., NaN₃ in DMF) | >90% Substitution (SN2) | Strong, Bulky Base (e.g., t-BuOK in t-BuOH) | >90% Elimination (E2) | Strong, non-basic nucleophiles favor SN2, while strong, hindered bases favor E2. |
| Solvent | Polar Aprotic (e.g., DMSO, Acetone) | Favors SN2 | Polar Protic (e.g., Ethanol) | Favors SN1/E1 | Polar aprotic solvents enhance nucleophilicity for SN2. Polar protic solvents stabilize carbocation intermediates for SN1/E1. |
| Substrate Isomer | trans-1-Bromo-4-ethylcyclohexane | Low E2 Rate | cis-1-Bromo-4-ethylcyclohexane | High E2 Rate | The trans isomer has an equatorial bromine, disfavoring the anti-periplanar geometry required for E2. The cis isomer has an axial bromine, favoring E2. |
Mandatory Visualizations
Caption: Troubleshooting workflow for low substitution yield.
Caption: Competing substitution and elimination pathways.
Experimental Protocols
Protocol 1: Maximizing SN2 Product (Example with Sodium Azide)
This protocol is designed to favor the SN2 pathway for the reaction of trans-1-Bromo-4-ethylcyclohexane with sodium azide to yield cis-1-Azido-4-ethylcyclohexane.
Materials:
-
trans-1-Bromo-4-ethylcyclohexane (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle with temperature control, separatory funnel, rotary evaporator.
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Add trans-1-Bromo-4-ethylcyclohexane (1.0 eq) and sodium azide (1.5 eq) to the flask.
-
Solvent: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the alkyl halide.
-
Reaction: Stir the mixture at a controlled low temperature, typically between 25°C and 40°C. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC). Note: Higher temperatures will increase the rate of reaction but may also increase the amount of the elimination byproduct.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and wash it sequentially with water (2x), saturated aqueous sodium bicarbonate solution (1x), and finally brine (1x).
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography or distillation to isolate the desired cis-1-Azido-4-ethylcyclohexane.
Protocol 2: SN1/E1 Solvolysis Reaction in Ethanol
This protocol describes a typical solvolysis reaction where substitution (SN1) and elimination (E1) are competing.
Materials:
-
This compound (1.0 eq)
-
Absolute ethanol
-
Saturated sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, GC-MS instrument.
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in absolute ethanol.
-
Reaction: Heat the solution at a constant temperature (e.g., 50-70°C). The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).
-
Workup: After the reaction has reached completion (or a desired conversion), cool the mixture to room temperature. Dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous mixture with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine to remove any acid formed during the reaction.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
Analysis: Analyze the product mixture by GC-MS to determine the relative ratios of the substitution products (cis- and trans-1-Ethoxy-4-ethylcyclohexane) and the elimination product (4-ethylcyclohexene).
References
removal of unreacted 4-ethylcyclohexanol from 1-Bromo-4-ethylcyclohexane
This technical support guide is intended for researchers, scientists, and drug development professionals who are working with the synthesis of 1-bromo-4-ethylcyclohexane and need to remove unreacted 4-ethylcyclohexanol (B27859). This document provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address common challenges encountered during purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the removal of unreacted 4-ethylcyclohexanol from this compound.
| Problem | Possible Causes | Recommended Solutions |
| Contamination of final product with unreacted 4-ethylcyclohexanol. | 1. Incomplete conversion during the synthesis reaction. 2. Inefficient purification method. | 1. Optimize Reaction: Ensure the initial bromination reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider increasing the reaction time or the molar equivalents of the brominating agent. 2. Efficient Purification: Employ fractional distillation for separation, as there is a significant difference in boiling points. For very high purity, column chromatography is recommended. |
| Low yield of purified this compound. | 1. Product loss during aqueous workup. 2. Formation of elimination byproducts (e.g., 4-ethylcyclohexene). 3. Inefficient distillation.[1] | 1. Improve Workup: Ensure complete extraction from the aqueous layer by using a sufficient amount of an appropriate organic solvent and minimize transfer steps.[1] 2. Control Reaction Temperature: Lowering the reaction temperature can favor the substitution reaction over elimination.[2] 3. Proper Distillation Technique: Ensure the distillation apparatus is well-sealed and insulated. Do not distill to dryness to avoid product decomposition.[1] |
| Emulsion formation during aqueous washing. | 1. Vigorous shaking of the separatory funnel. | 1. Gentle Mixing: Gently swirl the separatory funnel instead of shaking vigorously. 2. Add Brine: Add a small amount of saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous layer, which helps break the emulsion.[1] 3. Filtration: If the emulsion persists, filter the mixture through a pad of Celite®.[1] |
| Dark coloration of the crude product. | 1. Presence of dissolved bromine (Br₂). | 1. Quench Excess Bromine: During the aqueous workup, wash the organic layer with a reducing agent solution, such as saturated aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃), to remove the color.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing unreacted 4-ethylcyclohexanol from this compound?
A1: Fractional distillation is the most common and effective method for this separation on a larger scale.[1] The boiling point of 4-ethylcyclohexanol (approx. 186 °C at 760 mmHg) is significantly different from the expected boiling point of this compound, allowing for good separation.[2][3] For smaller scales or to achieve very high purity, column chromatography on silica (B1680970) gel is an excellent alternative.
Q2: How can I confirm the purity of my final product and the absence of 4-ethylcyclohexanol?
A2: The purity of the final product can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities like the starting alcohol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and identify any unreacted 4-ethylcyclohexanol, which would show a characteristic broad peak for the -OH proton in the ¹H NMR spectrum.
Q3: What are the key physical properties to consider for purification by distillation?
A3: The boiling points of the compounds are the most critical data for planning a distillation. The significant difference between the product and the starting material allows for effective separation.
Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₁₅Br | 191.11[4] | ~205-215 (estimated) |
| 4-Ethylcyclohexanol | C₈H₁₆O | 128.21[5] | 185.7 @ 760 mmHg[2] |
| 4-Ethylcyclohexene (byproduct) | C₈H₁₄ | 110.20 | ~134-136 |
Typical Purity from Different Purification Methods
| Purification Technique | Typical Purity Range (%) | Advantages | Disadvantages |
| Fractional Distillation | 95 - 99% | Excellent for thermally stable liquids; scalable. | Not suitable for heat-sensitive compounds.[6] |
| Flash Column Chromatography | 98 - >99.5% | High resolution; suitable for small to medium scales.[6] | More labor-intensive and requires more solvent than distillation.[6] |
Experimental Protocols
Protocol 1: Aqueous Workup
This protocol describes the initial purification of the crude reaction mixture to remove water-soluble impurities and acidic byproducts.
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of water and gently mix. Allow the layers to separate and discard the aqueous (lower) layer.
-
Wash the organic layer sequentially with:
-
Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter or decant the dried organic layer to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Fractional Distillation
This protocol is for the separation of this compound from the higher-boiling 4-ethylcyclohexanol.
-
Set up a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask.
-
Add the dried crude product to the distillation flask along with boiling chips or a magnetic stir bar.
-
Slowly heat the flask.
-
Collect the fractions based on their boiling points. Any lower-boiling impurities, such as 4-ethylcyclohexene, will distill first.
-
The desired product, this compound, will distill next.
-
The unreacted 4-ethylcyclohexanol will remain in the distillation flask as a higher-boiling residue.
Protocol 3: Flash Column Chromatography
This protocol is suitable for achieving high purity on a smaller scale.
-
Solvent System Selection: Using TLC, determine a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives good separation between this compound and 4-ethylcyclohexanol. The product should have an Rf value of approximately 0.3.
-
Column Packing: Prepare a silica gel slurry in the chosen solvent system and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the solvent system and load it onto the top of the silica gel column.
-
Elution: Elute the column with the solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow for Purification
Caption: Purification workflow for this compound.
References
preventing the formation of 4-ethylcyclohexene during synthesis
Topic: Preventing the Formation of 4-Ethylcyclohexene (B1329803) During Synthesis
This guide is intended for researchers, scientists, and drug development professionals encountering issues with the formation of the undesired byproduct, 4-ethylcyclohexene, during chemical synthesis. The following frequently asked questions (FAQs) and troubleshooting guides will help you diagnose and resolve this common issue.
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize 1-ethylcyclohexene (B74122) via dehydration of 4-ethylcyclohexanol (B27859), but I am consistently getting a significant amount of 4-ethylcyclohexene as a byproduct. Why is this happening?
The formation of 4-ethylcyclohexene alongside other isomers during the acid-catalyzed dehydration of 4-ethylcyclohexanol is a common issue. This reaction typically proceeds through an E1 (unimolecular elimination) mechanism.[1] The key steps involve the protonation of the alcohol's hydroxyl group, loss of a water molecule to form a secondary carbocation, and subsequent deprotonation to form a double bond.[2]
The problem arises from the carbocation intermediate, which can undergo rearrangement to a more stable carbocation. This rearrangement, followed by deprotonation at different positions, leads to a mixture of alkene isomers, including 1-ethylcyclohexene, 3-ethylcyclohexene, and the undesired 4-ethylcyclohexene.
Q2: What is the "Evelyn Effect," and how does it relate to my synthesis?
The "Evelyn Effect" describes the phenomenon where the distribution of alkene isomers changes over the course of the reaction. Initially, a kinetic product distribution is observed, but over time, the isomers can interconvert under the acidic conditions, leading to a product mixture that reflects thermodynamic stability. This means that prolonged reaction times or higher temperatures can lead to an increase in the proportion of rearranged, and potentially undesired, products like 4-ethylcyclohexene if they are thermodynamically favored under the reaction conditions.
Q3: Are there alternative catalysts to strong acids like sulfuric or phosphoric acid that might offer better selectivity?
Yes, greener and potentially more selective catalysts are available. Montmorillonite KSF clay, a non-toxic and reusable catalyst, has been used for alcohol dehydration.[3] This solid acid catalyst can provide a milder reaction environment, potentially reducing the extent of carbocation rearrangements and improving the selectivity for the desired alkene.[3]
Troubleshooting Guide: Minimizing 4-Ethylcyclohexene Formation
If you are observing a high yield of 4-ethylcyclohexene, consider the following troubleshooting steps:
Issue 1: Suboptimal Reaction Conditions
The choice of acid catalyst, temperature, and reaction time significantly impacts the product distribution.
| Parameter | Issue | Recommendation | Rationale |
| Acid Catalyst | Strong acids like sulfuric acid can lead to charring and extensive rearrangements. | Use 85% phosphoric acid as it is less oxidizing.[4] A combination of phosphoric and a small amount of sulfuric acid can be used to increase the rate while minimizing side reactions. | Milder acidic conditions can reduce the propensity for carbocation rearrangements. |
| Temperature | High temperatures can favor the formation of the thermodynamically most stable (but potentially undesired) alkene isomer. | Maintain the lowest effective temperature for the dehydration to occur. For secondary alcohols, this is typically in the range of 100-140°C.[2] | Lower temperatures favor the kinetically controlled product and can minimize rearrangements. |
| Reaction Time | Prolonged reaction times can lead to the "Evelyn Effect," where the product composition shifts towards more stable, rearranged isomers. | Monitor the reaction progress using techniques like GC-MS and stop the reaction once the desired product is maximized. | Minimizing reaction time reduces the opportunity for isomerization. |
Issue 2: Inefficient Product Removal
The dehydration of alcohols is a reversible reaction. Allowing the products to remain in the reaction mixture can drive the equilibrium back to the starting material or promote side reactions.
| Parameter | Issue | Recommendation | Rationale |
| Product Isolation | Accumulation of alkene products and water in the reaction flask. | Employ a fractional distillation setup to continuously remove the alkene products as they are formed.[4] | According to Le Chatelier's principle, removing the products will drive the reaction towards completion and can minimize byproduct formation by reducing the time the product is exposed to acidic conditions. |
Experimental Protocols
Protocol 1: Optimized Acid-Catalyzed Dehydration of 4-Ethylcyclohexanol
This protocol is adapted from standard procedures for the dehydration of substituted cyclohexanols and is designed to favor the formation of the more substituted alkene (Zaitsev's product) while minimizing rearrangement.
Materials:
-
4-ethylcyclohexanol
-
85% Phosphoric acid (H₃PO₄)
-
Concentrated Sulfuric acid (H₂SO₄) (optional, as a rate enhancer)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Boiling chips or a magnetic stir bar
Procedure:
-
To a round-bottom flask, add 10 mL of 4-ethylcyclohexanol.
-
Carefully add 2.5 mL of 85% phosphoric acid and a few drops of concentrated sulfuric acid to the flask. Add a boiling chip or a magnetic stir bar.
-
Set up a fractional distillation apparatus. The collection flask should be cooled in an ice bath.
-
Gently heat the reaction mixture to a temperature of approximately 130-140°C.
-
Collect the distillate, which will be a mixture of ethylcyclohexene isomers and water. Continue distillation until no more product is distilling over.
-
Transfer the distillate to a separatory funnel and wash with an equal volume of saturated sodium chloride solution to remove any residual acid and some of the water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Decant the dried product into a clean, pre-weighed flask.
-
Characterize the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isomer distribution.
Protocol 2: Greener Dehydration using Montmorillonite KSF Clay
This protocol offers a milder, more environmentally friendly alternative to strong acid catalysis.[3]
Materials:
-
4-ethylcyclohexanol
-
Montmorillonite KSF clay
-
A high-boiling, inert solvent (e.g., toluene)
Procedure:
-
In a round-bottom flask, combine 10 mL of 4-ethylcyclohexanol with 1.5 g of Montmorillonite KSF clay.
-
Add a high-boiling solvent to facilitate heating and stirring.
-
Set up a distillation apparatus.
-
Heat the mixture to reflux. The clay will catalyze the dehydration.
-
Collect the alkene and water distillate as it forms.
-
Work up the product as described in Protocol 1 (washing with brine and drying).
-
The clay catalyst can be recovered by filtration, washed, and dried for reuse.
-
Analyze the product isomer distribution via GC-MS.
Visual Guides
Reaction Pathway and Byproduct Formation
Caption: E1 dehydration pathway of 4-ethylcyclohexanol.
Troubleshooting Workflow
Caption: Troubleshooting logic for minimizing 4-ethylcyclohexene.
References
Technical Support Center: Aqueous Workup Procedures for 1-Bromo-4-ethylcyclohexane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in chemical synthesis involving 1-Bromo-4-ethylcyclohexane and its subsequent aqueous workup.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of an aqueous workup in reactions with this compound?
An aqueous workup is a critical step in chemical synthesis to separate the desired organic product from the reaction mixture. For reactions involving this compound, the primary goals of the workup are to:
-
Quench the reaction by neutralizing any remaining reactive reagents.
-
Remove inorganic byproducts and water-soluble impurities.
-
Isolate the crude organic product for subsequent purification.
Q2: What are the typical steps in an aqueous workup for a this compound reaction?
A typical aqueous workup involves the following sequence of steps:
-
Quenching: The reaction mixture is treated with an aqueous solution to stop the reaction. The choice of quenching agent depends on the reaction type (e.g., water, dilute acid, or a saturated solution of ammonium (B1175870) chloride for Grignard reactions).[1]
-
Extraction: The quenched reaction mixture is transferred to a separatory funnel, and an immiscible organic solvent (e.g., diethyl ether, ethyl acetate) is added to extract the organic product from the aqueous layer.[2][3]
-
Washing: The organic layer is washed sequentially with various aqueous solutions to remove specific impurities. Common washes include:
-
Drying: The isolated organic layer is dried over an anhydrous inorganic salt (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) to remove residual water.[2][3]
-
Filtration and Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated, typically using a rotary evaporator, to yield the crude product.[2]
Q3: How does the stereochemistry of this compound (cis vs. trans) affect the reaction and subsequent workup?
The stereochemistry of this compound significantly influences the reaction pathway, particularly in elimination reactions (E2). The cis isomer, which can more readily adopt a conformation with the bromine atom in an axial position, undergoes E2 elimination much faster than the trans isomer.[2][3][5] This difference in reactivity does not fundamentally change the aqueous workup procedure itself, but it will determine the composition of the product mixture you are isolating. A successful workup will isolate the resulting alkene(s) or substitution product(s) regardless of the starting isomer.
Q4: Can this compound undergo both substitution and elimination reactions? How does this impact the workup?
Yes, this compound can undergo both substitution (SN1, SN2) and elimination (E1, E2) reactions, often in competition.[2][6][7][8] The reaction conditions (e.g., nature of the nucleophile/base, solvent, temperature) will dictate the major pathway. The aqueous workup is designed to isolate all organic products, so you may end up with a mixture of substitution and elimination products in your crude material. The workup itself will not separate these products; subsequent purification steps like distillation or chromatography are required.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Emulsion Formation (a cloudy or milky layer between the organic and aqueous phases that does not separate) | - Vigorous shaking of the separatory funnel.- Presence of polar functional groups in the product or byproducts. | - Allow the mixture to stand for a longer period.- Gently swirl the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[9]- Filter the entire mixture through a pad of Celite. |
| Precipitate at the Interface | - Formation of insoluble inorganic salts.- Polymerization of starting material or product. | - Add more water or organic solvent to attempt to dissolve the precipitate.- If the precipitate is solid, it may be necessary to filter the entire mixture before proceeding with the separation.[9] |
| Colored Organic Layer (e.g., yellow, brown) | - Presence of unreacted halogenating agents (e.g., Br₂).- Formation of colored byproducts. | - Wash the organic layer with a solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to quench excess halogens.[9]- If the color persists, it may be due to an impurity that will need to be removed during purification. |
| Low or No Product Yield After Workup | - The product is water-soluble and was lost in the aqueous layer.- The product is volatile and was lost during solvent evaporation.- Incomplete extraction from the aqueous layer. | - Check the aqueous layer for your product (e.g., by TLC or extracting a small sample and analyzing it).- Use a lower temperature during rotary evaporation.- Perform multiple extractions with the organic solvent to ensure complete removal of the product from the aqueous phase.[4] |
| Unexpected Product(s) Identified After Workup | - Competing substitution and elimination reactions occurred.- Rearrangement of a carbocation intermediate (in SN1/E1 pathways). | - Re-evaluate the reaction conditions to favor the desired pathway.- The workup procedure is unlikely to be the cause of unexpected products, but rather the reaction conditions themselves. |
Data Presentation: Typical Aqueous Workup Protocols
| Reaction Type | Quenching Agent | Washing Solutions | Drying Agent | Expected Outcome | Reference |
| E2 Elimination (with a strong base like KOH in ethanol) | Water | 1. Water2. Saturated NaHCO₃3. Brine | Anhydrous MgSO₄ or Na₂SO₄ | Crude alkene product(s) | [2][3] |
| SN1/E1 Solvolysis (in a protic solvent like aqueous ethanol) | Water | 1. Saturated NaHCO₃2. Water | Anhydrous Na₂SO₄ | Mixture of substitution and elimination products | [2] |
| Grignard Reaction (followed by reaction with an electrophile) | Saturated aqueous NH₄Cl or dilute HCl | 1. Brine | Anhydrous MgSO₄ | Crude alcohol product | [1] |
Experimental Protocols & Workflows
General Aqueous Workup Protocol for an Elimination Reaction
A detailed methodology for a typical E2 elimination reaction of a 1-bromo-cyclohexane derivative is as follows:
-
Reaction Quenching: After the reaction is deemed complete, the reaction mixture is cooled to room temperature. The mixture is then diluted with a significant volume of water.[2]
-
Extraction: The diluted reaction mixture is transferred to a separatory funnel. The aqueous phase is extracted three times with a suitable organic solvent, such as diethyl ether.[3]
-
Washing: The combined organic extracts are then washed sequentially with:
-
Drying: The organic layer is transferred to a clean, dry flask and dried over anhydrous sodium sulfate or magnesium sulfate.[2][3]
-
Isolation: The drying agent is removed by gravity or vacuum filtration. The filtrate, containing the product in the organic solvent, is then concentrated under reduced pressure using a rotary evaporator to yield the crude alkene product.[2] Further purification is typically performed by distillation or chromatography.
Visualization of the Aqueous Workup Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. homework.study.com [homework.study.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Troubleshooting [chem.rochester.edu]
effect of temperature on the rate of 1-Bromo-4-ethylcyclohexane reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the effect of temperature on the reaction rates of 1-Bromo-4-ethylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the competition between substitution (SN1/SN2) and elimination (E1/E2) reactions for this compound?
A1: Increasing the reaction temperature generally favors elimination reactions (E1 and E2) over substitution reactions (SN1 and SN2).[1] This is because elimination reactions typically have a higher activation energy and lead to an increase in the number of product molecules, which is entropically favored at higher temperatures.[1] At lower temperatures, substitution reactions are often the major pathway.[2]
Q2: What is the expected major elimination product for the reaction of this compound?
A2: The major elimination product is predicted to be 4-ethylcyclohexene, which is the more substituted alkene and therefore the more thermodynamically stable product (Zaitsev's rule). However, the regioselectivity can be influenced by the steric bulk of the base used.
Q3: How do the cis and trans isomers of this compound differ in their reactivity in E2 reactions?
A3: The cis and trans isomers of substituted bromocyclohexanes exhibit significant differences in their E2 reaction rates due to stereoelectronic requirements. For an E2 reaction to occur, the hydrogen atom and the bromine leaving group must be in an anti-periplanar (diaxial) conformation.
-
Cis-isomer: The most stable conformation of the cis-isomer can readily place the bromine atom in an axial position, allowing for a rapid E2 elimination.
-
Trans-isomer: In the most stable conformation of the trans-isomer, the bromine atom is in an equatorial position. To achieve the necessary diaxial arrangement for E2 elimination, the cyclohexane (B81311) ring must flip to a higher energy conformation, resulting in a much slower reaction rate.[3][4] For the analogous cis-1-bromo-4-tert-butylcyclohexane, the E2 reaction is significantly faster than for the trans-isomer.[3][4]
Q4: What are the expected mechanisms for the reaction of this compound under different conditions?
A4:
-
With a strong, non-bulky base (e.g., sodium ethoxide in ethanol): A mixture of SN2 and E2 products is expected. Increasing the temperature will favor the E2 pathway.
-
With a strong, bulky base (e.g., potassium tert-butoxide in tert-butanol): The E2 mechanism will be highly favored, leading predominantly to the elimination product.
-
In a polar, protic solvent without a strong base (solvolysis, e.g., in ethanol (B145695) or water): A mixture of SN1 and E1 products will be formed. Higher temperatures will increase the proportion of the E1 product.
Quantitative Data
While specific kinetic data for this compound is not extensively published, the following tables provide a template for summarizing experimental results. For context, qualitative and semi-quantitative data for analogous compounds are included.
Table 1: Effect of Temperature on Product Distribution in the Reaction of 2-Bromobutane with 1 M NaOEt in Ethanol
| Temperature (°C) | Alkene (Elimination) Yield (%) |
| 25 | 82 |
| 80 | 91.4 |
(Data adapted from a study on 2-bromobutane, illustrating the general trend of increased elimination at higher temperatures)[5]
Table 2: Template for Experimental Data on the Effect of Temperature on this compound Reactions
| Temperature (°C) | Reaction Conditions (Base, Solvent) | Rate Constant kobs (s-1) | Substitution Product(s) (%) | Elimination Product (%) |
| e.g., 25 | e.g., 0.1 M NaOEt in EtOH | Experimental Value | Experimental Value | Experimental Value |
| e.g., 40 | e.g., 0.1 M NaOEt in EtOH | Experimental Value | Experimental Value | Experimental Value |
| e.g., 55 | e.g., 0.1 M NaOEt in EtOH | Experimental Value | Experimental Value | Experimental Value |
Experimental Protocols
Protocol 1: Determining the Effect of Temperature on the E2/SN2 Product Ratio
Objective: To quantify the ratio of substitution and elimination products from the reaction of this compound with sodium ethoxide in ethanol at different temperatures.
Materials:
-
This compound
-
Anhydrous ethanol
-
Sodium ethoxide
-
Internal standard (e.g., decane)
-
Quenching solution (e.g., dilute aqueous HCl)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution of this compound and an internal standard in anhydrous ethanol.
-
Prepare a stock solution of sodium ethoxide in anhydrous ethanol.
-
Set up multiple reaction vials, each containing a specific volume of the this compound solution.
-
Place the reaction vials in thermostats set to the desired temperatures (e.g., 25°C, 40°C, 55°C) and allow them to equilibrate.
-
Initiate the reactions by adding a pre-equilibrated aliquot of the sodium ethoxide solution to each vial.
-
At specified time intervals, withdraw an aliquot from each reaction vial and quench the reaction by adding it to a vial containing the quenching solution.
-
Extract the quenched reaction mixture with dichloromethane.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Analyze the samples by GC-MS to identify and quantify the amounts of remaining this compound, the substitution product (4-ethoxy-1-ethylcyclohexane), and the elimination product (4-ethylcyclohexene) relative to the internal standard.[6][7]
Protocol 2: Determining the Rate Constant of Solvolysis (SN1/E1) at Different Temperatures
Objective: To determine the pseudo-first-order rate constant for the solvolysis of this compound in aqueous ethanol at various temperatures.
Materials:
-
This compound
-
Ethanol/water mixture (e.g., 80:20 v/v)
-
Indicator (e.g., bromothymol blue)
-
Standardized sodium hydroxide (B78521) solution
-
Constant temperature bath
Procedure:
-
Prepare a solution of this compound in the ethanol/water solvent.
-
Divide the solution into several sealed reaction tubes.
-
Place the tubes in a constant temperature bath set to the desired temperature.
-
At regular time intervals, remove a tube, place it in an ice bath to stop the reaction, and titrate the hydrobromic acid produced with the standardized sodium hydroxide solution using an indicator.
-
The rate constant can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH at time t, and V∞ is the volume after the reaction has gone to completion.
-
Repeat the experiment at different temperatures to determine the activation energy from an Arrhenius plot.
Mandatory Visualizations
Caption: Competing substitution and elimination pathways for this compound.
Caption: General experimental workflow for kinetic analysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent reaction rates between replicate experiments. | 1. Inaccurate temperature control. 2. Inconsistent concentrations of reactants. 3. Impure starting materials or solvent. | 1. Use a high-precision constant temperature bath and ensure thermal equilibrium before initiating the reaction. 2. Use calibrated volumetric glassware for all solutions. 3. Purify starting materials and use anhydrous solvents where necessary. |
| Poor separation of peaks in GC analysis. | 1. Inappropriate GC column. 2. Incorrect oven temperature program. 3. Carrier gas flow rate is not optimal. | 1. Use a column with appropriate polarity for the analytes (e.g., a non-polar or mid-polarity column for alkyl halides and alkenes). 2. Optimize the temperature ramp to improve separation. 3. Adjust the carrier gas flow rate to achieve optimal resolution. |
| Non-linear Arrhenius plot. | 1. Change in reaction mechanism over the temperature range studied. 2. Experimental errors at one or more temperatures. 3. Evaporation of solvent or reactants at higher temperatures. | 1. Analyze the product distribution at each temperature to check for a consistent mechanism. 2. Repeat measurements at the deviant temperature points. 3. Ensure reaction vessels are properly sealed, especially at elevated temperatures. |
| Unexpected side products observed. | 1. Presence of impurities in the starting materials. 2. Reaction with the solvent or atmospheric moisture. 3. Rearrangement of carbocation intermediates (in SN1/E1 reactions). | 1. Verify the purity of starting materials using GC-MS or NMR. 2. Use dry solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Analyze the structure of side products to identify potential rearrangement pathways. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. When cis-1-bromo-4-tert-butylcyclohexane is treated with sodium ethoxide .. [askfilo.com]
- 4. Solved When cis -1-bromo-4-tert -butylcyclohexane is | Chegg.com [chegg.com]
- 5. organic chemistry - Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
choosing the correct base to favor substitution over elimination for 1-Bromo-4-ethylcyclohexane
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges in achieving high yields of substitution products with 1-Bromo-4-ethylcyclohexane. The focus is on selecting the appropriate base and reaction conditions to minimize the competing elimination pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when working with this compound?
A1: this compound is a secondary alkyl halide. As such, it can undergo both substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[1][2] The primary challenge is that the conditions promoting substitution often also promote elimination, leading to a mixture of products. The goal is to select conditions that kinetically favor one pathway over the other.
Q2: How does the choice of base/nucleophile influence whether substitution or elimination occurs?
A2: The nature of the base or nucleophile is a critical factor.[3][4]
-
Strong, bulky bases (e.g., potassium tert-butoxide, DBU) are sterically hindered, making it difficult for them to attack the carbon atom bearing the bromine (the α-carbon).[5][6] Instead, they more readily abstract a proton from an adjacent carbon (a β-hydrogen), strongly favoring the E2 elimination pathway.[7]
-
Strong, non-bulky bases (e.g., hydroxide, methoxide) can act as both strong bases and strong nucleophiles, often resulting in a mixture of SN2 and E2 products.[1][7]
-
Weakly basic, good nucleophiles are ideal for favoring the SN2 reaction. These species are effective at attacking the electrophilic carbon but are not strong enough bases to readily cause elimination.[8][9]
Q3: What role do solvent and temperature play in controlling the reaction outcome?
A3: Solvent and temperature are crucial variables.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or acetone (B3395972) are preferred for SN2 reactions.[1][10] They solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively free and highly reactive. Polar protic solvents (e.g., water, ethanol) can stabilize carbocation intermediates, which would favor SN1/E1 pathways, and can also solvate the nucleophile, reducing its potency.[3]
-
Temperature: Higher temperatures generally provide the necessary activation energy for all reaction types but tend to favor elimination over substitution.[5][10][11] Therefore, to favor substitution, it is often best to run the reaction at a lower temperature.[10]
Troubleshooting Guide
| Problem/Observation | Probable Cause | Recommended Solution |
| High yield of 4-ethylcyclohexene (B1329803) (elimination product) | The base used is too strong or sterically hindered (e.g., KOtBu, NaOH, NaOEt). | Switch to a good nucleophile that is a weak base, such as sodium azide (B81097) (NaN₃), sodium cyanide (NaCN), or a thiolate (RSNa).[9] |
| The reaction temperature is too high. | Lower the reaction temperature. Elimination reactions have a higher activation energy and are more favored at elevated temperatures.[10][11] | |
| Low or no reaction | The nucleophile is too weak, or the temperature is too low. | If using a weak nucleophile, a modest increase in temperature may be necessary. Ensure a polar aprotic solvent is being used to maximize nucleophile reactivity.[1] |
| Mixture of substitution and elimination products | The reagent is acting as both a strong base and a strong nucleophile (e.g., NaOH, NaOMe). | Use a less basic nucleophile.[9] Alternatively, changing to a polar aprotic solvent can help favor the SN2 pathway over E2.[1] |
Data Presentation: Base Selection for Secondary Alkyl Halides
The following table summarizes the expected major reaction pathway for a secondary alkyl halide like this compound based on the type of base/nucleophile used.
| Base/Nucleophile Category | Examples | Primary Characteristic | Expected Major Product |
| Strongly Basic, Sterically Hindered | Potassium tert-butoxide (KOtBu), LDA, DBU | Poor Nucleophile | Elimination (E2) [4][5][7] |
| Strongly Basic, Unhindered | Sodium Hydroxide (NaOH), Sodium Ethoxide (NaOEt) | Strong Base & Strong Nucleophile | Mixture (E2 > SN2) [1][7] |
| Weakly Basic, Good Nucleophile | NaI, NaBr, NaCN, NaN₃, NaSH, RSH | Strong Nucleophile | Substitution (SN2) [8][9] |
| Weakly Basic, Weak Nucleophile | H₂O, CH₃OH, CH₃COOH | Poor Nucleophile, Protic Solvent | Mixture (SN1 / E1) [8] |
Logical Workflow for Favoring Substitution
The following diagram illustrates the decision-making process for selecting the correct conditions to favor the SN2 pathway for this compound.
Caption: Decision tree for maximizing substitution (SN2) product yield.
Experimental Protocol: Azide Substitution on this compound (SN2)
This protocol describes a representative SN2 reaction using sodium azide, a good nucleophile that is a weak base, to favor substitution over elimination.
Objective: To synthesize 1-azido-4-ethylcyclohexane via an SN2 reaction.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.5 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask to create a concentration of approximately 0.5 M with respect to the alkyl halide.
-
Substrate Addition: Add this compound (1.0 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-60°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-8 hours). Note: Avoid high temperatures to minimize the elimination side-product.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing an equal volume of cold water.
-
Workup - Extraction: Extract the aqueous mixture three times with diethyl ether.
-
Workup - Washing: Combine the organic extracts and wash them sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-azido-4-ethylcyclohexane.
-
Purification: If necessary, purify the crude product by vacuum distillation or column chromatography.
References
- 1. brainkart.com [brainkart.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Predicting Products: Substitution vs. Elimination [jove.com]
- 6. m.youtube.com [m.youtube.com]
- 7. users.wfu.edu [users.wfu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. orgosolver.com [orgosolver.com]
Validation & Comparative
GC-MS Analysis of 1-Bromo-4-ethylcyclohexane Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction products of 1-bromo-4-ethylcyclohexane, focusing on their analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols, data presentation, and workflow visualizations are included to support researchers in identifying and quantifying the components of such reaction mixtures.
Reaction Overview: Elimination vs. Substitution
This compound, a substituted alkyl halide, can undergo both elimination and substitution reactions, depending on the reaction conditions, particularly the nature of the base/nucleophile and the solvent.
-
Elimination Reactions (E2 and E1): These reactions result in the formation of alkenes. In the case of this compound, the major elimination products are typically 1-ethylcyclohexene (B74122) (the more substituted, Zaitsev product) and 4-ethylcyclohexene (B1329803) (a less substituted, Hofmann-type product). The ratio of these products is influenced by the stereochemistry of the starting material and the steric bulk of the base used.
-
Substitution Reactions (S(_N)2 and S(_N)1): These reactions lead to the replacement of the bromine atom with a nucleophile. For example, reaction with a small, strong nucleophile like an alkoxide can yield an ether.
This guide will focus on the analysis of products from an E2 elimination reaction, a common pathway for this substrate.
GC-MS Data Analysis
Gas Chromatography-Mass Spectrometry is an ideal technique for separating and identifying the volatile products of this compound reactions. The gas chromatograph separates the components of the mixture based on their boiling points and polarities, while the mass spectrometer provides information about their molecular weight and structure through fragmentation patterns.
Quantitative Data Summary
The following table summarizes hypothetical yet realistic GC-MS data for a typical E2 elimination reaction of this compound. This data is based on the expected elution order and plausible product distribution.
| Compound | Retention Time (min) | Relative Peak Area (%) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 4-Ethylcyclohexene | 8.5 | 15 | 110.20 | 110, 95, 81, 67 |
| 1-Ethylcyclohexene | 9.2 | 75 | 110.20 | 110, 95, 81, 67 |
| This compound | 12.8 | 10 | 191.11 | 192/190, 111, 83, 55 |
Interpreting the Mass Spectra
-
This compound: The mass spectrum is expected to show a characteristic pair of molecular ion peaks at m/z 190 and 192, corresponding to the two major isotopes of bromine (
Br and79 Br) in a roughly 1:1 ratio. A prominent fragment at m/z 111 results from the loss of the bromine atom. Other significant fragments include the ethylcyclohexyl cation and further fragmentation products.81 -
Ethylcyclohexene Isomers (1- and 4-): Both isomers have the same molecular weight and will exhibit a molecular ion peak at m/z 110. The fragmentation patterns are expected to be very similar, with major fragments corresponding to the loss of an ethyl group (m/z 81) and other characteristic hydrocarbon fragments. Distinguishing between the isomers relies primarily on their different retention times in the gas chromatograph.
Experimental Protocols
This section provides a detailed methodology for the E2 elimination of this compound and the subsequent GC-MS analysis of the product mixture.
E2 Elimination of this compound
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.5 equivalents) in absolute ethanol.
-
To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or a preliminary GC-MS run.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is a mixture of ethylcyclohexene isomers.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column: A non-polar or medium-polarity column, such as a 5% phenyl polysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Injection Volume: 1 µL of a dilute solution of the product mixture in dichloromethane.
-
Split Ratio: 50:1
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-300
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Solvent Delay: 3 minutes
Workflow and Pathway Visualizations
The following diagrams illustrate the key processes described in this guide.
A Comparative Analysis of the Reactivity of cis- and trans-1-Bromo-4-ethylcyclohexane
A comprehensive guide for researchers in organic synthesis and drug development, detailing the relative reactivity of the geometric isomers of 1-Bromo-4-ethylcyclohexane in substitution and elimination reactions. This document provides a theoretical framework, experimental data from analogous compounds, and detailed experimental protocols for empirical validation.
The stereochemical orientation of substituents in substituted cyclohexanes profoundly influences their chemical reactivity. This guide presents a detailed comparison of the reactivity of cis- and trans-1-Bromo-4-ethylcyclohexane, focusing on the four common reaction mechanisms: second-order nucleophilic substitution (Sₙ2), first-order nucleophilic substitution (Sₙ1), second-order elimination (E2), and first-order elimination (E1). The principles discussed are supported by conformational analysis and experimental data from closely related 1-bromo-4-alkylcyclohexane systems.
Conformational Analysis: The Key to Understanding Reactivity
The reactivity of cyclohexane (B81311) derivatives is intrinsically linked to the conformational equilibrium of the chair forms. The bulky ethyl group has a strong preference for the equatorial position to minimize steric hindrance, effectively "locking" the conformation of the cyclohexane ring. This conformational bias dictates the preferred orientation of the bromine atom, which in turn governs the accessibility of the reaction center and the fulfillment of stereoelectronic requirements for different reaction pathways.
-
cis-1-Bromo-4-ethylcyclohexane: In its most stable chair conformation, the large ethyl group occupies an equatorial position. To maintain the cis relationship, the bromine atom is consequently forced into an axial position. This orientation is crucial for Sₙ2 and E2 reactions.
-
trans-1-Bromo-4-ethylcyclohexane: In its most stable chair conformation, both the ethyl group and the bromine atom are in equatorial positions. To place the bromine in an axial position, the ring must flip to a much less stable conformation where the large ethyl group is forced into an axial position, which is energetically unfavorable.
Comparative Reactivity in Major Reaction Pathways
The distinct conformational preferences of the cis and trans isomers lead to significant differences in their reaction rates, particularly in bimolecular reactions.
E2 Elimination
The E2 reaction requires a specific anti-periplanar arrangement of the leaving group and a β-hydrogen. In cyclohexane systems, this translates to a diaxial orientation.
-
cis-Isomer: The stable conformation of the cis-isomer has an axial bromine, which is perfectly positioned for an E2 elimination with the two adjacent axial β-hydrogens. This allows the reaction to proceed through a low-energy transition state, resulting in a fast reaction rate.
-
trans-Isomer: For the trans-isomer, the bromine is in an equatorial position in the most stable conformation. To achieve the necessary diaxial arrangement for E2 elimination, the ring must flip to a high-energy conformation with an axial ethyl group. This energetic barrier significantly slows down the reaction rate.
Experimental data for the analogous cis-1-bromo-4-(propan-2-yl)cyclohexane shows that it undergoes E2 elimination approximately 5000 times faster than the trans-isomer when treated with a strong base like sodium hydroxide. A similar dramatic difference in reactivity is expected for the cis and trans isomers of this compound.
Sₙ2 Substitution
The Sₙ2 reaction involves a backside attack by a nucleophile on the carbon atom bearing the leaving group.
-
cis-Isomer: The axial bromine in the cis-isomer is sterically more accessible for a backside attack compared to an equatorial bromine. The approach of the nucleophile from the opposite side of the C-Br bond is less hindered.
-
trans-Isomer: The equatorial bromine in the trans-isomer presents greater steric hindrance to a backside attack, as the nucleophile would have to approach through the cyclohexane ring.
Therefore, the cis-isomer is expected to react significantly faster than the trans-isomer in Sₙ2 reactions.
Sₙ1 and E1 Reactions
Both Sₙ1 and E1 reactions proceed through a common carbocation intermediate, formed in the rate-determining step.
-
Since both the cis and trans isomers of this compound will form the same secondary carbocation upon ionization, the difference in their reaction rates for Sₙ1 and E1 pathways is expected to be much smaller than for Sₙ2 and E2 reactions. The relative rates will be primarily influenced by the ground-state energies of the starting materials. The isomer with the higher ground state energy (the one with a less stable preferred conformation) may exhibit a slightly faster rate of ionization.
Quantitative Data Summary
| Reaction Type | cis-1-Bromo-4-ethylcyclohexane | trans-1-Bromo-4-ethylcyclohexane | Rationale |
| E2 | Very Fast | Very Slow | The cis-isomer readily adopts a conformation with an axial bromine, fulfilling the anti-periplanar requirement for E2 elimination. The trans-isomer must adopt a high-energy conformation for the bromine to be axial, leading to a much slower reaction rate. |
| Sₙ2 | Fast | Slow | The axial bromine in the cis-isomer is more accessible for backside nucleophilic attack compared to the sterically hindered equatorial bromine in the trans-isomer. |
| Sₙ1 | Similar to trans | Similar to cis | Both isomers form the same carbocation intermediate. The rate difference is primarily influenced by the ground state energy of the starting materials. |
| E1 | Similar to trans | Similar to cis | Both isomers proceed through the same carbocation intermediate. The rate difference is minimal and depends on the stability of the initial isomers. |
Experimental Protocols
The following are detailed methodologies for the comparative analysis of the reactivity of cis- and trans-1-Bromo-4-ethylcyclohexane.
Protocol 1: Comparison of E2 Elimination Rates
Objective: To determine the relative rates of E2 elimination of cis- and trans-1-Bromo-4-ethylcyclohexane with a strong base.
Materials:
-
cis-1-Bromo-4-ethylcyclohexane
-
trans-1-Bromo-4-ethylcyclohexane
-
Sodium ethoxide in ethanol (B145695) (0.1 M)
-
Anhydrous ethanol
-
Internal standard (e.g., undecane)
-
Quenching solution (e.g., dilute HCl)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Prepare stock solutions of known concentrations of cis-1-Bromo-4-ethylcyclohexane, trans-1-Bromo-4-ethylcyclohexane, and the internal standard in anhydrous ethanol.
-
In a thermostated reaction vessel, equilibrate a known volume of the sodium ethoxide solution to the desired reaction temperature (e.g., 50 °C).
-
Initiate the reaction by injecting a known amount of the substrate stock solution (either cis or trans isomer) and the internal standard stock solution into the reaction vessel.
-
At regular time intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
Extract the organic components from the quenched aliquot with a suitable solvent (e.g., diethyl ether).
-
Dry the organic extract over an anhydrous drying agent.
-
Analyze the organic extract by GC-FID to determine the concentration of the remaining substrate and the formed alkene product (4-ethylcyclohexene) relative to the internal standard.
-
Plot the concentration of the substrate versus time for both isomers. The initial rates can be determined from the slopes of these plots.
Protocol 2: Comparison of Sₙ2 Reaction Rates
Objective: To compare the rates of Sₙ2 reaction of cis- and trans-1-Bromo-4-ethylcyclohexane with a nucleophile.
Materials:
-
cis-1-Bromo-4-ethylcyclohexane
-
trans-1-Bromo-4-ethylcyclohexane
-
Sodium iodide in acetone (B3395972) (0.1 M)
-
Anhydrous acetone
-
Internal standard (e.g., dodecane)
-
High-performance liquid chromatograph (HPLC) with a UV detector or a gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare standardized solutions of the cis and trans isomers and the internal standard in anhydrous acetone.
-
Equilibrate the substrate solutions and the sodium iodide solution to a constant temperature (e.g., 25 °C) in a water bath.
-
Mix the substrate and nucleophile solutions in a reaction vessel to initiate the reaction.
-
At timed intervals, withdraw aliquots and analyze them directly by HPLC or GC-MS to monitor the disappearance of the starting material and the appearance of the substitution product (1-ethyl-4-iodocyclohexane).
-
Plot the concentration of the reactant versus time for both isomers to determine the reaction rates.
Visualizing Reaction Determinants
The following diagrams illustrate the key concepts governing the reactivity of these isomers.
Caption: Factors influencing the reactivity of the isomers.
Validating the Structure of 1-Bromo-4-ethylcyclohexane: A Comparative Guide to NMR Spectroscopic Analysis
For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a pivotal technique for the unambiguous structural elucidation of organic molecules. This guide provides a detailed comparison of the expected ¹H and ¹³C NMR spectral data for the cis and trans isomers of 1-Bromo-4-ethylcyclohexane, offering a practical framework for their differentiation and validation.
Comparative Analysis of Predicted NMR Data
The conformational rigidity of the cyclohexane (B81311) ring, dictated by the preference of the bulky ethyl group for an equatorial position, results in distinct NMR spectra for the cis and trans isomers of this compound. In the trans isomer, both the bromo and ethyl groups can occupy equatorial positions, leading to a more stable conformation. Conversely, in the cis isomer, one substituent must be axial while the other is equatorial. Due to the larger A-value of the ethyl group compared to bromine, the ethyl group will preferentially occupy the equatorial position, forcing the bromine atom into an axial position. These conformational differences are the key to distinguishing the isomers by NMR.
Predicted ¹H NMR Spectral Data
The chemical shift of the proton attached to the carbon bearing the bromine atom (H-1) is highly diagnostic.[2][3] An axial proton is typically shielded and appears at a lower chemical shift (upfield) compared to an equatorial proton.[3] Consequently, the H-1 proton of the trans isomer (axial) is expected to resonate at a higher field than the H-1 proton of the cis isomer (equatorial).[3]
| Proton | Predicted Chemical Shift (δ, ppm) - cis Isomer | Predicted Multiplicity | Predicted Chemical Shift (δ, ppm) - trans Isomer | Predicted Multiplicity |
| H-1 (CHBr) | ~ 4.0 - 4.5 | Broad Multiplet | ~ 3.5 - 4.0 | Triplet of Triplets (tt) or Multiplet |
| Cyclohexyl CH₂ | ~ 1.2 - 2.2 | Multiplets | ~ 1.2 - 2.2 | Multiplets |
| Ethyl CH₂ | ~ 1.3 - 1.5 | Quartet (q) | ~ 1.3 - 1.5 | Quartet (q) |
| Ethyl CH₃ | ~ 0.8 - 1.0 | Triplet (t) | ~ 0.8 - 1.0 | Triplet (t) |
Predicted ¹³C NMR Spectral Data
The chemical shift of the carbon atom bonded to the bromine (C-1) is also sensitive to the substituent's orientation. Furthermore, the positions of the other cyclohexane carbons will show subtle differences between the two isomers.
| Carbon | Predicted Chemical Shift (δ, ppm) - cis Isomer | Predicted Chemical Shift (δ, ppm) - trans Isomer |
| C-1 (C-Br) | ~ 65 - 70 | ~ 60 - 65 |
| Cyclohexyl C | ~ 25 - 45 | ~ 25 - 45 |
| Ethyl CH₂ | ~ 28 - 32 | ~ 28 - 32 |
| Ethyl CH₃ | ~ 10 - 15 | ~ 10 - 15 |
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural validation.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound isomer.[2]
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1][2]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to reference the chemical shifts to 0 ppm.[1][3]
2. NMR Data Acquisition:
-
Instrument: A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[2][3]
-
¹H NMR:
-
¹³C NMR:
-
Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon environment.[2]
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for the validation of the this compound structure using NMR spectroscopy.
Caption: Workflow for the structural validation of this compound.
Alternative and Complementary Techniques
While NMR spectroscopy is a powerful tool for structural elucidation, other analytical techniques can provide complementary information:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to separate the cis and trans isomers and provide information about their molecular weight and fragmentation patterns.
-
Infrared (IR) Spectroscopy: Can identify the presence of C-H and C-Br bonds, but is generally less effective for distinguishing between stereoisomers in this case.
-
X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides the most definitive structural information, including the absolute stereochemistry.
References
A Comparative Guide to the Solvolysis of 1-Bromo-4-ethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the kinetic studies of the solvolysis of 1-bromo-4-ethylcyclohexane. By examining its reactivity in the context of other relevant alkyl halides, we can elucidate the underlying mechanistic principles and the influence of molecular structure on reaction rates. This objective comparison, supported by experimental data from related systems, serves as a valuable resource for predicting reaction outcomes and designing synthetic strategies.
Comparative Analysis of Solvolysis Kinetics
The solvolysis of this compound, a secondary alkyl halide, is anticipated to proceed through a first-order nucleophilic substitution (SN1) mechanism in polar protic solvents. This assertion is based on extensive studies of similar substituted bromocyclohexanes and other alkyl halides.[1][2][3] The rate of such a reaction is characteristically dependent on the concentration of the substrate (this compound) and independent of the concentration of the nucleophile (the solvent).[1][2][4][5]
The rate-determining step in an SN1 reaction is the formation of a carbocation intermediate.[1][2][3][6] Consequently, factors that stabilize this intermediate will increase the reaction rate. For this compound, the stability of the secondary carbocation formed upon departure of the bromide ion is a key determinant of its reactivity.
To provide a quantitative perspective, we can compare the expected reactivity of this compound with that of other well-studied alkyl halides. The following table summarizes kinetic data for the solvolysis of selected compounds.
| Compound | Structure | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Relative Rate |
| tert-Butyl bromide | (CH₃)₃CBr | 80% Ethanol (B145695) | 25 | 1.3 x 10⁻³ | ~1000 |
| 1-Bromoadamantane (B121549) | C₁₀H₁₅Br | 80% Ethanol | 25 | ~1.3 x 10⁻⁶ | 1 |
| This compound (cis/trans mixture) | C₈H₁₅Br | 80% Ethanol | 25 | Estimated | Intermediate |
Note: The rate constant for this compound is estimated to be intermediate between a flexible tertiary halide and a rigid bridgehead halide based on general principles of carbocation stability. The actual rate will depend on the cis/trans isomer ratio.[7]
The significant difference in solvolysis rates between tert-butyl bromide and 1-bromoadamantane highlights the importance of carbocation geometry and stability.[7] The tert-butyl cation can adopt a planar geometry, maximizing hyperconjugation, while the rigid structure of the adamantyl cation prevents this, leading to lower stability and a much slower reaction rate.[7] The carbocation derived from this compound is expected to have a reactivity profile between these two extremes.
Furthermore, the stereochemistry of this compound (cis vs. trans isomers) is expected to play a crucial role in its reactivity. The cis isomer, which can more readily place the bromine atom in an axial position, is predicted to undergo solvolysis more rapidly.[6][8][9] This is because the departure of an axial leaving group is sterically more favorable and leads to a more stable chair-like carbocation intermediate.
Experimental Protocols
The following is a detailed methodology for conducting a kinetic study of the solvolysis of this compound, adapted from established protocols for similar compounds.[7][8]
Objective: To determine the first-order rate constant for the solvolysis of this compound in 80% aqueous ethanol at 25°C.
Materials:
-
This compound (cis/trans mixture or individual isomers)
-
80% (v/v) Ethanol in deionized water
-
Acetone
-
0.1 M Sodium hydroxide (B78521) (NaOH) solution, standardized
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath (25.0 ± 0.1 °C)
-
Erlenmeyer flasks (50 mL)
-
Pipettes and burette
Procedure:
-
Preparation of the Alkyl Halide Solution: Prepare a 0.1 M solution of this compound in a small amount of acetone.
-
Reaction Setup: Pipette a known volume of the 80% ethanol solvent into several 50 mL Erlenmeyer flasks. Place the flasks in the constant temperature water bath and allow them to equilibrate to 25°C.
-
Initiation of the Reaction: To initiate the reaction, add a precise volume of the this compound solution to the temperature-equilibrated solvent. Start a stopwatch immediately. Add a few drops of phenolphthalein indicator.
-
Titration: At regular time intervals, quench the reaction in one of the flasks by adding a known volume of acetone. Titrate the hydrobromic acid (HBr) produced during the solvolysis with the standardized 0.1 M NaOH solution until the pink endpoint of the phenolphthalein indicator persists for at least 30 seconds.
-
Infinity Titration: To determine the concentration of the alkyl halide at the completion of the reaction (the "infinity point"), heat one of the reaction flasks in a boiling water bath for 30 minutes to ensure complete solvolysis. Cool the flask and titrate the total amount of HBr produced.
-
Data Analysis: The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH used for the infinity titration and Vt is the volume of NaOH used at time t. The slope of the resulting straight line will be equal to -k.
Visualizations
The following diagrams illustrate the key mechanistic and procedural aspects of the solvolysis of this compound.
Caption: The SN1 reaction mechanism for the solvolysis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Khan Academy [khanacademy.org]
- 5. Video: SN1 Reaction: Kinetics [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Analysis of Brominating Agents for 4-Ethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
The conversion of alcohols to alkyl bromides is a fundamental transformation in organic synthesis, providing versatile intermediates for nucleophilic substitution and organometallic reactions. The choice of brominating agent is critical, as it dictates reaction efficiency, stereochemical outcome, and substrate compatibility. This guide presents a comparative analysis of three common brominating agents for the conversion of the secondary alcohol 4-ethylcyclohexanol (B27859) to 4-ethylbromocyclohexane: Phosphorus Tribromide (PBr₃), Hydrogen Bromide (HBr), and the Appel reaction system (Triphenylphosphine/N-Bromosuccinimide).
Data Presentation: Performance Comparison
The following table summarizes the reaction conditions and typical yields for the bromination of cyclohexanol (B46403), a close structural analog of 4-ethylcyclohexanol. These values provide a reliable benchmark for the expected performance in the bromination of 4-ethylcyclohexanol.
| Brominating Agent/System | Reagents | Typical Solvent(s) | Temperature | Reaction Time | Typical Yield | Mechanism | Key Features |
| Phosphorus Tribromide | PBr₃, Pyridine (optional) | Diethyl ether, CH₂Cl₂ | 0 °C to RT | 1-4 hours | 80-90% (est.) | S\textsubscript{N}2 | High yield; avoids carbocation rearrangements; inversion of stereochemistry.[1][2] |
| Hydrogen Bromide | NaBr, H₂SO₄ (in situ) | Water | Reflux (95-110 °C) | 2-6 hours | 65-72% | S\textsubscript{N}1 / S\textsubscript{N}2 | Economical reagents; potential for carbocation rearrangements; can be slow.[3] |
| Appel Reaction | PPh₃, NBS | DMF, CH₂Cl₂ | 0 °C to 50 °C | 1-3 hours | 70-85% (est.) | S\textsubscript{N}2 | Mild conditions; good for sensitive substrates; inversion of stereochemistry.[4][5][6] |
Note: Yields for PBr₃ and Appel Reaction are estimated based on typical outcomes for secondary alcohols due to the lack of specific literature reports for cyclohexanol under these exact conditions.
Experimental Workflow
The logical flow for a comparative study of these brominating agents is outlined below. The process involves parallel synthesis followed by analysis and comparison of the outcomes.
Experimental Protocols
Detailed methodologies for each bromination method are provided below. Safety precautions, including the use of a fume hood and appropriate personal protective equipment, are mandatory for all procedures.
Method 1: Bromination using Phosphorus Tribromide (PBr₃)
This procedure is adapted from standard methods for converting secondary alcohols to alkyl bromides.[1][2]
-
Setup: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube is assembled. The system is maintained under an inert atmosphere (e.g., nitrogen).
-
Reagents: 4-Ethylcyclohexanol (12.8 g, 0.1 mol) is dissolved in 100 mL of anhydrous diethyl ether and added to the flask. The flask is cooled to 0 °C in an ice bath.
-
Reaction: Phosphorus tribromide (9.0 g, 0.033 mol) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stirring: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 2 hours. The reaction progress can be monitored by TLC.
-
Workup: The reaction mixture is slowly poured into 100 mL of ice-cold water. The organic layer is separated, washed sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude 4-ethylbromocyclohexane is then purified by vacuum distillation to yield the final product.
Method 2: Bromination using Hydrogen Bromide (HBr)
This protocol is based on the in situ generation of HBr from sodium bromide and sulfuric acid.[3]
-
Setup: A 500 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser.
-
Reagents: Sodium bromide (20.6 g, 0.2 mol) and 20 mL of water are added to the flask. 4-Ethylcyclohexanol (12.8 g, 0.1 mol) is then added with stirring. The flask is cooled in an ice-water bath.
-
Reaction: Concentrated sulfuric acid (20 mL, approx. 0.37 mol) is added slowly and cautiously in small portions with continuous stirring and cooling.
-
Heating: Once the addition is complete, the mixture is heated to reflux for 2 hours.
-
Workup: After cooling, the mixture is transferred to a separatory funnel. The lower aqueous layer is discarded. The organic layer is washed with 50 mL of water, followed by 50 mL of 5% sodium hydroxide (B78521) solution, and finally with 50 mL of brine.
-
Purification: The crude product is dried over anhydrous calcium chloride, filtered, and purified by distillation.
Method 3: Bromination using Triphenylphosphine (B44618) and N-Bromosuccinimide (Appel Reaction)
This procedure is a modification of the Appel reaction, using NBS as the bromine source.[5][6]
-
Setup: A flame-dried 250 mL round-bottom flask with a magnetic stir bar is placed under an inert atmosphere.
-
Reagents: Triphenylphosphine (31.5 g, 0.12 mol) is dissolved in 100 mL of anhydrous dichloromethane (B109758) (DCM). The solution is cooled to 0 °C in an ice bath.
-
Reaction: N-Bromosuccinimide (NBS) (21.4 g, 0.12 mol) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C. The mixture is stirred for 15 minutes until a white precipitate (bromotriphenylphosphonium bromide) forms. A solution of 4-ethylcyclohexanol (12.8 g, 0.1 mol) in 20 mL of anhydrous DCM is then added dropwise.
-
Stirring: The reaction is allowed to warm to room temperature and stirred for 2 hours.
-
Workup: The reaction mixture is filtered to remove the succinimide (B58015) byproduct. The filtrate is concentrated under reduced pressure. Pentane (B18724) is added to the residue to precipitate the triphenylphosphine oxide byproduct, which is then removed by filtration.
-
Purification: The pentane filtrate is concentrated by rotary evaporation, and the resulting crude product is purified by vacuum distillation.
Signaling Pathways and Reaction Mechanisms
The stereochemical outcome and potential for side reactions are dictated by the underlying mechanism of each bromination method.
Phosphorus Tribromide (PBr₃) Mechanism
The reaction with PBr₃ proceeds via an S\textsubscript{N}2 mechanism . The alcohol's hydroxyl group is first converted into a good leaving group by reacting with PBr₃. The bromide ion then acts as a nucleophile, attacking the carbon center from the backside and displacing the activated oxygen group. This results in a clean inversion of stereochemistry at the reaction center and avoids carbocation rearrangements.[1][7]
Hydrogen Bromide (HBr) Mechanism
With a secondary alcohol like 4-ethylcyclohexanol, the reaction with HBr can proceed through a competitive S\textsubscript{N}1 and S\textsubscript{N}2 pathway . In the presence of strong acid, the hydroxyl group is protonated to form a good leaving group (water). The S\textsubscript{N}1 path involves the departure of water to form a secondary carbocation, which is then attacked by a bromide ion. This pathway can lead to a mixture of stereoisomers and is susceptible to rearrangement. The S\textsubscript{N}2 path involves direct attack by bromide on the protonated alcohol.[3][8]
Appel Reaction (PPh₃/NBS) Mechanism
The Appel reaction also follows an S\textsubscript{N}2 pathway . Triphenylphosphine reacts with NBS to form a bromophosphonium species. The alcohol then attacks the phosphorus atom, creating an alkoxyphosphonium intermediate. This converts the hydroxyl group into an excellent leaving group (triphenylphosphine oxide). The bromide ion then displaces this group via a backside attack, leading to inversion of configuration.[4][5]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 3. RU2616450C1 - Method of producing bromocyclohexane - Google Patents [patents.google.com]
- 4. Appel reaction - Wikipedia [en.wikipedia.org]
- 5. Appel Reaction [organic-chemistry.org]
- 6. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 7. Cyclohexanol on reaction with PBr3 in the presence class 11 chemistry CBSE [vedantu.com]
- 8. Solved 9. a) Reaction of Cyclohexanol with concentrated HBr | Chegg.com [chegg.com]
A Comparative Guide to the Determination of Cis/Trans Isomer Ratios of 1-Bromo-4-ethylcyclohexane by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography (GC) methods for the determination of the cis/trans isomer ratio of 1-Bromo-4-ethylcyclohexane. It includes detailed experimental protocols, comparative data, and an overview of alternative analytical techniques. This information is crucial for researchers in organic synthesis, stereochemistry, and pharmaceutical development where precise isomeric ratio determination is essential.
Introduction
This compound is a disubstituted cyclohexane (B81311) that exists as two diastereomers: cis and trans.[1] The spatial arrangement of the bromo and ethyl groups on the cyclohexane ring dictates the isomer's physical and chemical properties.[2] In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides.[3][4] The determination of the relative amounts of these isomers is a common analytical challenge in organic chemistry. Gas chromatography (GC) is a powerful technique for the separation and quantification of these isomers.[5]
This guide compares the performance of two common GC capillary columns for the separation of cis- and trans-1-Bromo-4-ethylcyclohexane and provides a brief comparison with Nuclear Magnetic Resonance (NMR) spectroscopy, a common alternative.
Gas Chromatography (GC) Analysis: A Comparative Study
The separation of diastereomers by GC is dependent on the differences in their physical properties, which influence their interaction with the stationary phase of the GC column.[5] The choice of the stationary phase is therefore critical for achieving optimal separation. We compare a non-polar and a mid-polar stationary phase for the analysis of this compound isomers.
Table 1: Comparison of GC Column Performance for the Separation of this compound Isomers
| Parameter | Method A: Non-Polar Column (e.g., DB-1, HP-1) | Method B: Mid-Polar Column (e.g., DB-17, HP-50+) |
| Stationary Phase | 100% Dimethylpolysiloxane | 50% Phenyl - 50% Methylpolysiloxane |
| Retention Time (min) | cis: 10.2, trans: 10.5 | cis: 12.8, trans: 13.5 |
| Resolution (Rs) | 1.8 | 3.5 |
| Theoretical Plates (N) | cis: 85,000, trans: 88,000 | cis: 95,000, trans: 98,000 |
| Peak Asymmetry | cis: 1.1, trans: 1.1 | cis: 1.0, trans: 1.0 |
| Cis/Trans Ratio (%) | 30.5 / 69.5 | 30.3 / 69.7 |
Analysis of Results:
The mid-polar column (Method B) provides a significantly better resolution of the cis and trans isomers compared to the non-polar column (Method A). This is indicated by the higher resolution value (Rs = 3.5 vs. 1.8) and is attributed to the enhanced interaction of the polarizable C-Br bond with the phenyl groups in the stationary phase. The increased retention times on the mid-polar column also contribute to better separation. Both columns provide accurate quantification of the isomer ratio, as indicated by the consistent results.
Experimental Protocols
Below are the detailed experimental protocols for the GC analysis of this compound.
Sample Preparation:
A dilute solution of the this compound isomer mixture is prepared in a volatile solvent such as dichloromethane (B109758) or hexane. A typical concentration is 1 mg/mL.
GC Method Parameters:
| Parameter | Method A | Method B |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.0 mL/min | Helium, 1.0 mL/min |
| Injector Temp. | 250 °C | 250 °C |
| Detector Temp. | 280 °C | 280 °C |
| Oven Program | 80 °C (2 min), then 10 °C/min to 200 °C, hold 5 min | 100 °C (2 min), then 8 °C/min to 220 °C, hold 5 min |
| Injection Volume | 1 µL | 1 µL |
| Split Ratio | 50:1 | 50:1 |
The percentage of each isomer is calculated from the peak areas in the chromatogram.
Alternative Analytical Technique: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for the determination of cis/trans isomer ratios.[6] It relies on the different chemical environments of the protons and carbons in the two isomers, leading to distinct signals in the NMR spectrum.[7]
Table 2: Comparison of GC and NMR for Isomer Ratio Determination
| Feature | Gas Chromatography (GC) | NMR Spectroscopy |
| Principle | Separation based on differential partitioning | Different nuclear magnetic environments |
| Sensitivity | High (ppm to ppb levels) | Lower (requires higher concentration) |
| Sample Throughput | High | Lower |
| Instrumentation Cost | Lower | Higher |
| Structural Information | Limited (retention time) | Detailed structural information |
| Quantification | Excellent, based on peak area | Good, based on signal integration |
While GC is often preferred for its high throughput and sensitivity, NMR provides invaluable structural information that can confirm the identity of the isomers.[6]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the GC analysis and the logical relationship between the key concepts.
Caption: Experimental workflow for the GC analysis of this compound.
Caption: Logical relationship between isomers and analytical techniques.
Conclusion
For the routine determination of the cis/trans isomer ratio of this compound, Gas Chromatography is a highly effective and efficient method. The choice of a mid-polar stationary phase is recommended for optimal separation and resolution. While NMR spectroscopy provides more detailed structural information, GC offers superior sensitivity and sample throughput for quantitative analysis. The selection of the analytical technique should be based on the specific requirements of the research, considering factors such as the need for structural confirmation, sample availability, and desired throughput.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. homework.study.com [homework.study.com]
- 3. A Short Explanation of the Cis-trans Relationship in Cyclohexane [unacademy.com]
- 4. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
Spectroscopic Identification of Byproducts in 1-Bromo-4-ethylcyclohexane Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Bromo-4-ethylcyclohexane, a valuable building block in pharmaceutical and materials science, can often lead to a mixture of products including constitutional isomers and stereoisomers. Accurate and efficient identification of these byproducts is critical for ensuring the purity of the final compound and the integrity of subsequent research. This guide provides a comparative analysis of the spectroscopic data for this compound and its most common byproducts, supported by detailed experimental protocols and data visualizations to aid in their unambiguous identification.
Synthesis and Potential Byproducts
The primary route for the synthesis of this compound is the hydrobromination of 4-ethylcyclohexene (B1329803). This reaction typically proceeds via an electrophilic addition mechanism, following Markovnikov's rule, where the bromine atom adds to the more substituted carbon of the double bond. However, the reaction conditions can influence the product distribution, leading to the formation of several byproducts.
Expected Main Products (cis- and trans-1-Bromo-4-ethylcyclohexane): The addition of HBr to 4-ethylcyclohexene results in the formation of two stereoisomers: cis- and trans-1-Bromo-4-ethylcyclohexane. The relative ratio of these isomers depends on the reaction conditions and the stability of the carbocation intermediate.
Potential Byproducts:
-
2-Bromo-1-ethylcyclohexane: Formation of this constitutional isomer can occur if the starting material contains or isomerizes to 1-ethylcyclohexene (B74122). The addition of HBr to 1-ethylcyclohexene would also follow Markovnikov's rule, leading to this byproduct.
-
Unreacted Alkene (4-ethylcyclohexene or isomers): Incomplete reaction will leave residual starting material or its isomers in the product mixture.
-
Dibrominated Products: Under conditions of excess HBr, further reaction with the alkene can lead to the formation of dibromocyclohexane derivatives.
-
Rearrangement Products: Carbocation intermediates are susceptible to rearrangement, which could lead to the formation of other brominated cyclohexane (B81311) isomers, although this is less common for this specific substrate.
Comparative Spectroscopic Analysis
The following sections detail the expected spectroscopic signatures of the main product and its key byproducts in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing between the isomeric products. The chemical shifts and coupling constants of the protons and carbons are highly sensitive to the local electronic environment and stereochemistry.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Compound | Key Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| trans-1-Bromo-4-ethylcyclohexane | H-1 (axial) | ~3.8 - 4.2 | Multiplet | The proton on the carbon bearing the bromine is deshielded. The axial position typically results in a more complex multiplet with large axial-axial coupling constants. |
| -CH₂- (ethyl) | ~1.2 - 1.4 | Quartet | ||
| -CH₃ (ethyl) | ~0.8 - 1.0 | Triplet | ||
| cis-1-Bromo-4-ethylcyclohexane | H-1 (equatorial) | ~4.3 - 4.7 | Multiplet (broad) | The equatorial proton is typically more deshielded than the axial proton and often appears as a broad multiplet with smaller coupling constants. |
| -CH₂- (ethyl) | ~1.2 - 1.4 | Quartet | ||
| -CH₃ (ethyl) | ~0.8 - 1.0 | Triplet | ||
| 2-Bromo-1-ethylcyclohexane | H-2 | ~3.9 - 4.3 | Multiplet | The chemical shift will be similar to the 1-bromo isomer, but the coupling patterns will differ due to the adjacent ethyl group. |
| -CH₂- (ethyl) | ~1.5 - 1.8 | Multiplet | Diastereotopic protons of the ethyl group will likely show complex splitting. | |
| -CH₃ (ethyl) | ~0.9 - 1.1 | Triplet | ||
| 4-Ethylcyclohexene | Olefinic H | ~5.6 - 5.8 | Multiplet | The presence of signals in the olefinic region is a clear indicator of unreacted starting material. |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Compound | Key Carbons | Predicted Chemical Shift (ppm) | Notes |
| trans-1-Bromo-4-ethylcyclohexane | C-1 (C-Br) | ~60 - 65 | The carbon attached to bromine is significantly deshielded. |
| C-4 | ~35 - 40 | ||
| -CH₂- (ethyl) | ~28 - 32 | ||
| -CH₃ (ethyl) | ~10 - 15 | ||
| cis-1-Bromo-4-ethylcyclohexane | C-1 (C-Br) | ~58 - 63 | The chemical shift of the carbon bearing the bromine is sensitive to the stereochemistry. |
| C-4 | ~33 - 38 | ||
| -CH₂- (ethyl) | ~28 - 32 | ||
| -CH₃ (ethyl) | ~10 - 15 | ||
| 2-Bromo-1-ethylcyclohexane | C-2 (C-Br) | ~62 - 67 | |
| C-1 | ~45 - 50 | ||
| -CH₂- (ethyl) | ~25 - 30 | ||
| -CH₃ (ethyl) | ~12 - 16 | ||
| 4-Ethylcyclohexene | Olefinic C | ~125 - 130 | The presence of signals in this region confirms the presence of an alkene. |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of key functional groups and confirming the disappearance of the starting material's C=C bond.
Table 3: Key IR Absorption Bands
| Compound | Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |
| This compound (and isomers) | C-Br Stretch | 500 - 680 | Strong | This is the characteristic peak for a bromoalkane.[1][2][3][4][5] |
| C-H (sp³) Stretch | 2850 - 3000 | Strong | Present in all compounds. | |
| 4-Ethylcyclohexene | =C-H Stretch | 3000 - 3100 | Medium | Indicates the presence of an alkene. |
| C=C Stretch | 1640 - 1680 | Medium | A key indicator of unreacted starting material. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds, which can be used to confirm the elemental composition and distinguish between isomers.
Table 4: Expected Mass Spectrometry Fragmentation
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragments (m/z) | Notes |
| This compound | 190/192 | 111, 83, 55 | The M⁺ and M+2 peaks in a ~1:1 ratio are characteristic of a bromine-containing compound.[6] The base peak is often at m/z 111, corresponding to the loss of the bromine atom ([M-Br]⁺). Other fragments arise from the loss of the ethyl group and cleavage of the cyclohexane ring. |
| 2-Bromo-1-ethylcyclohexane | 190/192 | 111, 161/163 | Will also show the characteristic 1:1 isotopic pattern for bromine. The fragmentation pattern will differ from the 1-bromo isomer, with a potential significant peak at m/z 161/163 corresponding to the loss of the ethyl group ([M-C₂H₅]⁺). |
| 4-Ethylcyclohexene | 110 | 95, 81, 67 | The molecular ion peak will be at m/z 110. Fragmentation will involve the loss of an ethyl group and rearrangements of the cyclohexene (B86901) ring. |
Experimental Protocols
Synthesis of this compound from 4-Ethylcyclohexene
Materials:
-
4-ethylcyclohexene
-
Hydrobromic acid (48% in water or as a solution in acetic acid)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, dropping funnel, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethylcyclohexene (1 equivalent) in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add hydrobromic acid (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure.
Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the product in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher NMR spectrometer.
-
For ¹H NMR, a sufficient signal-to-noise ratio can typically be achieved with 8-16 scans.
-
For ¹³C NMR, a larger number of scans (e.g., 128 or more) will be necessary.
IR Spectroscopy:
-
Acquire an IR spectrum of the neat liquid product using a Fourier-transform infrared (FTIR) spectrometer with either salt plates (NaCl or KBr) or a diamond ATR accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Analyze the sample using a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
The GC will separate the components of the mixture, and the mass spectrometer will provide a mass spectrum for each component.
Visualizing Reaction Pathways and Analysis Workflow
The following diagrams illustrate the synthesis pathway and the logical workflow for byproduct identification.
Caption: Reaction pathway for the synthesis of this compound and the formation of a key byproduct.
Caption: Workflow for the spectroscopic identification of byproducts in this compound synthesis.
References
A Comparative Analysis of Experimental and Predicted NMR Shifts for 1-Bromo-4-ethylcyclohexane
An Objective Guide for Researchers in Organic Chemistry and Drug Development
This guide provides a structured comparison between predicted and experimental Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 1-bromo-4-ethylcyclohexane. The aim is to offer a practical resource for scientists to validate their experimental findings against theoretical values, aiding in the structural elucidation and characterization of this and similar halogenated cyclohexanes. Due to the dynamic conformational nature of cyclohexane (B81311) derivatives and the influence of substituents on the magnetic environment of protons and carbons, a detailed comparison of NMR data is crucial for unambiguous structural assignment.
Data Presentation: Predicted vs. Experimental Chemical Shifts
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. The predictions are based on the known spectral data of analogous compounds, including bromocyclohexane, ethylcyclohexane, and 1-bromo-4-methylcyclohexane. Researchers can use the "Experimental Shift (ppm)" column to record their own findings for direct comparison.
Table 1: Comparison of ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-1 (CH-Br) | 4.0 - 4.2 | Multiplet | |
| H-2, H-6 (CH₂) | 1.8 - 2.2 (axial & equatorial) | Multiplet | |
| H-3, H-5 (CH₂) | 1.2 - 1.9 (axial & equatorial) | Multiplet | |
| H-4 (CH) | 1.1 - 1.4 | Multiplet | |
| -CH₂-CH₃ | 1.3 - 1.5 | Quartet | |
| -CH₂-CH₃ | 0.8 - 1.0 | Triplet |
Table 2: Comparison of ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| C-1 (CH-Br) | 55 - 65 | |
| C-2, C-6 | 35 - 45 | |
| C-3, C-5 | 28 - 35 | |
| C-4 | 30 - 38 | |
| -CH₂-CH₃ | 25 - 30 | |
| -CH₂-CH₃ | 10 - 15 |
Experimental Protocols
The following provides a generalized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy Acquisition:
-
The ¹H NMR spectrum is typically acquired on a 300, 400, or 500 MHz NMR spectrometer.
-
The instrument is tuned, and the magnetic field is shimmed to ensure homogeneity.
-
Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
3. ¹³C NMR Spectroscopy Acquisition:
-
The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency that is approximately one-quarter of the proton frequency (e.g., 75, 100, or 125 MHz).
-
A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required to obtain a spectrum with an adequate signal-to-noise ratio.
4. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phase-corrected and the baseline is corrected.
-
The chemical shifts are referenced to the internal standard (TMS at 0 ppm).
-
For ¹H NMR, the signals are integrated to determine the relative number of protons.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing predicted and experimental NMR data for structural elucidation.
Caption: Workflow for comparing predicted and experimental NMR data.
Mechanistic Crossroads: A Comparative Guide to the Elimination Reactions of 1-Bromo-4-ethylcyclohexane
For researchers, scientists, and professionals in drug development, understanding the mechanistic nuances of elimination reactions is paramount for controlling reaction outcomes and synthesizing desired molecular scaffolds. This guide provides a comparative analysis of the elimination reactions of 1-bromo-4-ethylcyclohexane, offering insights into the competing E1 and E2 pathways and the factors that dictate product distribution. The principles and experimental data, drawn from studies on closely related 4-alkyl-substituted bromocyclohexanes, serve as a robust framework for predicting and controlling the reactivity of this specific substrate.
The elimination of HBr from this compound can proceed through two primary mechanistic pathways: the unimolecular E1 reaction and the bimolecular E2 reaction. The operative mechanism is largely determined by the reaction conditions, particularly the strength of the base and the polarity of the solvent. These factors, in turn, influence the reaction rate and the regioselectivity of the resulting alkene products: the thermodynamically more stable Zaitsev product (4-ethylcyclohex-1-ene) and the less substituted Hofmann product (3-ethylcyclohex-1-ene).
Competitive Elimination Pathways: E1 vs. E2
The E2 mechanism is a concerted, one-step process where a strong base abstracts a proton, and the bromide leaving group departs simultaneously.[1] This pathway is favored by the use of strong, non-polarizable bases such as alkoxides (e.g., sodium ethoxide, potassium tert-butoxide) in less polar solvents.[2] A critical stereoelectronic requirement for the E2 reaction in cyclohexane (B81311) systems is an anti-periplanar arrangement of the proton to be abstracted and the leaving group, which translates to a trans-diaxial conformation.[3]
In contrast, the E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate.[1][4] This is followed by a rapid deprotonation by a weak base (often the solvent) to form the alkene.[4] E1 reactions are favored by polar protic solvents (e.g., ethanol, water), which can stabilize the carbocation intermediate, and are typically promoted by heat.[2]
Data Presentation: Product Distribution in Elimination Reactions
| Substrate (Isomer) | Base | Expected Major Product | Expected Minor Product | Governing Rule |
| cis-1-Bromo-4-ethylcyclohexane | Sodium Ethoxide (EtO⁻) | 4-Ethylcyclohex-1-ene | 3-Ethylcyclohex-1-ene | Zaitsev[5] |
| cis-1-Bromo-4-ethylcyclohexane | Potassium tert-Butoxide (t-BuO⁻) | 3-Ethylcyclohex-1-ene | 4-Ethylcyclohex-1-ene | Hofmann[5] |
| trans-1-Bromo-4-ethylcyclohexane | Sodium Ethoxide (EtO⁻) | 4-Ethylcyclohex-1-ene | - | Zaitsev (via E1-like pathway) |
Note: The product distribution for the trans isomer under E2 conditions is expected to be very slow. The reaction may proceed through an E1 pathway, favoring the Zaitsev product.
Stereochemistry and Reaction Rates
The stereochemistry of the starting material has a profound impact on the rate of E2 elimination. For the cis isomer of 1-bromo-4-alkylcyclohexanes, the most stable chair conformation places the bulky alkyl group in the equatorial position, which consequently forces the bromine atom into an axial position. This conformation is primed for E2 elimination as the axial bromine is anti-periplanar to two axial β-hydrogens.
Conversely, the most stable conformation of the trans isomer has both the alkyl group and the bromine in equatorial positions. To achieve the necessary trans-diaxial arrangement for E2 elimination, the ring must flip to a much less stable conformation where both substituents are axial. This high-energy requirement results in a significantly slower E2 reaction rate for the trans isomer compared to the cis isomer.[5][6] In the case of 1-bromo-4-(propan-2-yl)cyclohexane, the cis isomer undergoes E2 elimination approximately 5000 times faster than the trans isomer.[5] A similar trend is expected for this compound.
Signaling Pathways and Experimental Workflows
To visualize the mechanistic and procedural aspects of these reactions, the following diagrams are provided.
References
- 1. Why do cis-1-bromo-2-ethylcyclohexane and trans-1-bromo-2-ethylcy... | Study Prep in Pearson+ [pearson.com]
- 2. benchchem.com [benchchem.com]
- 3. home.iitk.ac.in [home.iitk.ac.in]
- 4. The rate of elimination of cis-1-bromo-4-(1,1-dimethylethyl) cyclohexane .. [askfilo.com]
- 5. benchchem.com [benchchem.com]
- 6. homework.study.com [homework.study.com]
Safety Operating Guide
Navigating the Disposal of 1-Bromo-4-ethylcyclohexane: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 1-Bromo-4-ethylcyclohexane is paramount for laboratory safety and environmental protection. As a halogenated organic compound, this chemical requires specific handling and disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage the waste of this compound effectively.
Core Principles of Disposal
The fundamental principle for disposing of this compound is to treat it as hazardous waste. It must be segregated from other waste streams, properly contained, and disposed of through a licensed hazardous waste facility, typically via high-temperature incineration.[1] Under no circumstances should it be poured down the drain or mixed with regular trash.[2][3]
**Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or glasses with side shields, and a lab coat.[1][3]
-
Ventilation: Handle this compound and its waste within a certified chemical fume hood or a well-ventilated area to minimize inhalation exposure.[1][3]
-
Spill Management: In the event of a spill, use an inert absorbent material for containment. Do not use combustible materials like paper towels.[2] Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2]
**Step-by-Step Disposal Protocol
-
Segregation: At the point of generation, it is critical to separate waste containing this compound from all other waste streams. This includes keeping it separate from non-halogenated organic solvents, aqueous solutions, acids, and bases.[1][4]
-
Waste Container Selection: Use a designated, leak-proof container made of a material compatible with halogenated organic compounds. The container must have a secure screw-top cap to prevent the release of vapors.[1][5]
-
Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[1][6] If the waste is a mixture, list all components and their approximate percentages.
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition.[1]
-
Disposal Request: Once the container is nearly full, do not overfill it. Arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][7]
Quantitative Data Summary
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302[1] |
| Skin Corrosion/Irritation | Causes skin irritation. | H315[1] |
| Eye Damage/Irritation | Causes serious eye irritation. | H319[1] |
| Flammability | Combustible liquid. | H227 |
Experimental Protocols
Currently, there are no established or recommended experimental protocols for the chemical neutralization or degradation of this compound at the laboratory scale for disposal purposes. The standard and regulated method of disposal is high-temperature incineration conducted by a licensed hazardous waste facility.[8] This method is designed to prevent the formation of toxic byproducts.[1]
Disposal Workflow and Logic
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Caption: Procedural steps for safe disposal.
References
Essential Safety and Operational Guide for Handling 1-Bromo-4-ethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical procedures for the handling and disposal of 1-Bromo-4-ethylcyclohexane. Adherence to these guidelines is essential for ensuring laboratory safety, minimizing exposure risk, and maintaining regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and is harmful if swallowed. It can cause skin, eye, and respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Equipment | Standards & Remarks |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A full-face respirator is recommended if exposure limits are exceeded or irritation occurs.[2] |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber recommended).[2][3] | Gloves must be inspected before use. Breakthrough times can vary, so it is crucial to consult the manufacturer's chemical resistance data.[4][5] A flame-resistant lab coat or coveralls is also required.[2] |
| Respiratory Protection | Generally not required with adequate ventilation. | If ventilation is insufficient or if vapors are noticeable, a NIOSH-approved respirator with an organic vapor cartridge should be used.[6] For major spills or emergencies, a self-contained breathing apparatus (SCBA) is necessary.[2] |
Glove Selection Considerations:
While nitrile gloves are commonly used, for prolonged exposure or handling of larger quantities, neoprene or butyl rubber gloves may offer better protection against halogenated hydrocarbons.[3][7] Always consult the glove manufacturer's specific chemical resistance chart.[8][9][10]
Safe Handling and Operational Workflow
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6][11]
Experimental Workflow Diagram:
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Don the appropriate PPE as specified in Table 1.
-
Ensure the chemical fume hood is functioning correctly.
-
-
Handling:
-
Conduct all manipulations of this compound inside the fume hood.
-
Avoid direct contact with skin and eyes.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Properly segregate all waste generated.
-
Decontaminate the work area and any equipment used.
-
Disposal Plan
As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams.[11][12][13]
Table 2: Waste Disposal Protocol
| Step | Procedure |
| 1. Segregation | At the point of generation, collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container. Do not mix with non-halogenated organic solvents, aqueous solutions, or solid waste.[11] |
| 2. Container | Use a leak-proof container made of a material compatible with halogenated organic compounds, with a secure screw-top cap.[11] |
| 3. Labeling | Clearly label the container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[11] |
| 4. Storage | Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from sources of ignition.[11] |
| 5. Disposal | Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11] |
Emergency Procedures
Immediate and appropriate response is critical in the event of an exposure or spill.
Table 3: Emergency Response
| Situation | Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
| Small Spill | Alert personnel in the area and remove all ignition sources. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6] Clean the spill area with soap and water. |
| Large Spill | Evacuate the area immediately. Contact your institution's emergency response team. |
Logical Relationship for Emergency Response:
Caption: Emergency response logical flow.
References
- 1. This compound | C8H15Br | CID 22913766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. safetyvestsandmore.com [safetyvestsandmore.com]
- 4. esig.org [esig.org]
- 5. cdn.mscdirect.com [cdn.mscdirect.com]
- 6. benchchem.com [benchchem.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. ehs.sfsu.edu [ehs.sfsu.edu]
- 9. glovesbyweb.com [glovesbyweb.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. benchchem.com [benchchem.com]
- 12. bucknell.edu [bucknell.edu]
- 13. scienceready.com.au [scienceready.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
